Perillic acid is a monoterpenoid compound with significant relevance in biochemical and pharmaceutical research. This monocarboxylic acid belongs to the class of menthane monoterpenoids, characterized by a specific cyclohexane ring structure with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. As a metabolic derivative of compounds such as limonene and perillyl aldehyde, perillic acid has attracted substantial scientific interest due to its potential bioactive properties and natural occurrence in various plant species. The compound's hydrophobic nature and structural features make it a valuable subject for investigations in drug development, natural product chemistry, and metabolic studies [1] [2] [3].
This technical guide provides a comprehensive overview of perillic acid, consolidating essential chemical, analytical, and biological data from authoritative databases and scientific sources. Designed for researchers, scientists, and drug development professionals, this document aims to support experimental design, data interpretation, and further investigation of this biologically relevant compound. The information presented herein spans chemical identification, structural properties, natural occurrence, metabolic pathways, experimental protocols, and potential research applications, with particular emphasis on its representation in the ChEBI database (Chemical Entities of Biological Interest) under accession number 36999 [4] [5].
Perillic acid has been systematically categorized across multiple chemical databases, ensuring proper identification and cross-referencing for research purposes. The compound's chemical structure features a cyclohexene ring with a carboxylic acid functional group at position 1 and an isopropenyl substituent at position 4, constituting its characteristic p-menthane skeleton. This structural configuration classifies it as a monocyclic monoterpenoid with specific stereochemical considerations that may influence its biological activity and physicochemical behavior [1] [2].
The following table summarizes the primary database identifiers and chemical classification information for perillic acid:
Table 1: Database Identifiers and Chemical Classification of Perillic Acid
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 7694-45-3 | [1] [2] |
| ChEBI ID | 36999 | [4] [5] [6] |
| KEGG COMPOUND ID | C11924 | [4] |
| PubChem CID | 1256, 14085 | [4] [6] |
| FooDB ID | FDB013215 | [1] |
| HMDB ID | HMDB0004586 | [6] |
| ChemSpider ID | 1218 | [6] |
| IUPAC Name | 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid | [1] [2] [3] |
| Traditional Name | Perillic acid | [2] [6] |
| Chemical Formula | C₁₀H₁₄O₂ | [1] [7] [2] |
| Compound Class | Menthane monoterpenoids | [1] [2] [6] |
The systematic nomenclature and structural representation of perillic acid are consistent across these databases, facilitating accurate communication and data retrieval. The compound is also known by several synonyms, including 4-(1-methylethenyl)-1-cyclohexene-1-carboxylic acid, 4-isopropenylcyclohex-1-enecarboxylic acid, and perillate, which researchers should consider when conducting literature searches or database queries [1] [2] [6]. The standardized InChI identifier (InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)) and InChI key (CDSMSBUVCWHORP-UHFFFAOYSA-N) provide machine-readable representations of the molecular structure that are essential for computational chemistry and cheminformatics applications [1] [7] [4].
Perillic acid belongs to several hierarchical chemical classifications that define its structural characteristics and potential biological activities. According to the ChEBI ontology and other chemical databases, perillic acid is primarily classified as a menthane monoterpenoid, which places it within the broader category of prenol lipids and monoterpenoids. More specifically, it is characterized as a p-menthane monoterpenoid with a monocyclic structure based on the p-menthane backbone. The compound's molecular framework consists of aliphatic homomonocyclic components, featuring a six-membered cyclohexene ring with an unsaturated carboxylic acid functionality, which classifies it as an α,β-unsaturated monocarboxylic acid [1] [2] [6].
The compound's structural features significantly influence its chemical behavior and biological interactions. The cyclohexene ring provides rigidity to the molecular structure, while the carboxylic acid group at position 1 contributes to its acidic character and potential for forming ionic interactions. The isopropenyl substituent at position 4 enhances the compound's hydrophobicity and may participate in specific biological recognition processes. These structural attributes collectively define perillic acid's physicochemical properties and its capacity to engage in various chemical reactions and molecular interactions [1] [2].
The physicochemical profile of perillic acid has been characterized through experimental measurements and computational predictions, providing valuable insights for pharmaceutical and biochemical applications. The following table summarizes key properties relevant to drug discovery and development:
Table 2: Physicochemical Properties and Predicted ADME Parameters of Perillic Acid
| Property | Value | Reference/Method |
|---|---|---|
| Average Molecular Weight | 166.22 g/mol | [1] [7] [2] |
| Monoisotopic Mass | 166.09938 Da | [1] [7] [2] |
| Melting Point | 132-133°C | [1] |
| Boiling Point | 164-165°C at 10 mmHg | [1] |
| Water Solubility | 1.63 g/L (Predicted) | ALOGPS [1] [6] |
| logP | 2.47 (Predicted) | ALOGPS [1] [6] |
| pKa (Strongest Acidic) | 4.99 | ChemAxon [1] [6] |
| Physiological Charge | -1 | ChemAxon [1] [6] |
| Hydrogen Bond Donor Count | 1 | [1] [6] |
| Hydrogen Bond Acceptor Count | 2 | [1] [6] |
| Rotatable Bond Count | 2 | [1] [6] |
| Polar Surface Area | 37.3 Ų | ChemAxon [1] [6] |
| Bioavailability Score | Yes | ChemAxon [1] [6] |
| Rule of Five Compliance | Yes | [1] [6] |
The data presented in Table 2 indicates that perillic acid exhibits favorable drug-like properties, including compliance with the Rule of Five, which suggests good oral bioavailability potential. The compound's moderate lipophilicity (logP ≈ 2.47) balanced with acceptable water solubility and relatively low polar surface area contribute to its promising physicochemical profile for drug development. The acidic pKa value of approximately 4.99 indicates that perillic acid would predominantly exist in its ionized form at physiological pH, potentially influencing its membrane permeability and distribution characteristics [1] [6].
Perillic acid occurs naturally in a diverse range of plant species, particularly those known for producing aromatic oils and terpenoid compounds. According to the FooDB and NP-MRD databases, this metabolite has been identified in numerous food sources and medicinal plants, including Artemisia species, citrus fruits, herbs, and various vegetables. The widespread occurrence of perillic acid in the plant kingdom underscores its significance as a natural product with potential dietary relevance [2].
The compound functions as a key metabolite in the biosynthetic pathways of several monoterpenoids, serving as an intermediate in the transformation of precursor compounds. Its natural abundance in certain plant families, particularly Apiaceae and Asteraceae, aligns with the known distribution of related terpenoid compounds in these botanical groups. The presence of perillic acid in common food items suggests possible dietary exposure and supports investigations into its potential health implications and biological effects [2] [3].
Perillic acid is primarily recognized as a major metabolite of several biologically important monoterpenes, most notably limonene and perillyl alcohol. The metabolic conversion occurs through oxidative processes mediated by cytochrome P450 enzymes and dehydrogenases, resulting in the formation of this carboxylic acid derivative. Research documented in the PhytoHub database indicates that perillic acid has been identified as a metabolite in multiple species, including humans, mice, rats, rabbits, dogs, and guinea pigs, following administration of its precursor compounds [3].
The following diagram illustrates the primary metabolic pathways associated with perillic acid:
Figure 1: Metabolic pathway of perillic acid formation and further metabolism
The metabolic pathway depicts the biotransformation cascade from limonene to perillic acid, involving intermediate formation of perillyl alcohol and perillyl aldehyde. This conversion represents a critical detoxification pathway and activation step for these monoterpene precursors. Following its formation, perillic acid typically undergoes further conjugation reactions (e.g., glucuronidation, sulfation) to enhance its water solubility and facilitate urinary excretion, as evidenced by its detection in plasma and urine samples from various species [3] [8].
The inter-species variations in perillic acid metabolism noted in the scientific literature highlight the importance of considering metabolic differences when extrapolating pharmacological or toxicological data between experimental models and humans. The PhytoHub database specifically documents these metabolic relationships, emphasizing perillic acid's role as a common metabolite for several food phytochemicals across different biological systems [3].
Comprehensive analytical data for perillic acid is available through multiple databases, providing researchers with reference standards for compound identification and verification. The experimental spectra include mass spectrometry (MS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) profiles that collectively enable rigorous structural characterization. Specifically, the NP-MRD database contains experimental 2D NMR data ([1H, 13C]-HSQC NMR Spectrum) recorded at 600 MHz in water, offering valuable information about proton-carbon correlations and spatial relationships within the molecule [2].
The mass spectrometric analysis of perillic acid reveals characteristic fragmentation patterns that aid in its identification. The GC-MS spectrum (splash10-05di-5910000000-bd8e6a99a4d3b55c9c03) shows a distinct molecular ion and fragment ions consistent with its monoterpenoid structure. Additionally, LC-MS/MS spectra acquired under various collision energies document the compound's behavior in different ionization conditions, providing reference data for liquid chromatography-based assays [1]. These experimental spectra serve as essential benchmarks for the development and validation of analytical methods targeting perillic acid in complex biological matrices.
Well-established experimental protocols exist for the analysis of perillic acid across different analytical platforms. The following workflow outlines a standardized approach for identifying and quantifying perillic acid in biological samples:
Figure 2: Experimental workflow for perillic acid analysis in biological samples
For GC-MS analysis, perillic acid typically requires derivatization to enhance its volatility and detection sensitivity. The recorded GC-MS spectrum corresponds to the trimethylsilyl (TMS) derivative of perillic acid, which demonstrates improved chromatographic performance. The experimental parameters include using a standard non-polar capillary column (e.g., DB-5MS) with a temperature ramp from 60°C to 300°C, electron ionization (EI) at 70 eV, and mass detection in the range of m/z 50-500. These conditions have been shown to effectively separate perillic acid from complex matrices and provide characteristic mass spectral patterns for reliable identification [1].
For LC-MS/MS applications, the documented methods typically employ reverse-phase chromatography with C18 columns and mobile phases consisting of water and acetonitrile, both modified with volatile acids or buffers to enhance ionization. Detection is achieved using electrospray ionization (ESI) in negative mode, capitalizing on the acidic functional group of perillic acid, with multiple reaction monitoring (MRM) transitions established for sensitive quantification. The collision energies ranging from 10V to 40V have been optimized to generate characteristic fragment ions while preserving adequate signal intensity for the precursor ion [1].
The NMR experimental protocol for perillic acid structure elucidation involves preparing samples in deuterated solvents (e.g., D₂O, CDCl₃) at concentrations sufficient for 1D and 2D experiments. The documented [1H, 13C]-HSQC NMR spectrum acquired at 600 MHz provides critical information through heteronuclear single-quantum correlation, establishing direct connectivity between protons and carbon atoms. This methodology enables complete assignment of all hydrogen and carbon resonances in the molecule, serving as a definitive technique for structural verification [2].
Perillic acid has demonstrated several biologically relevant activities that warrant investigation for pharmaceutical applications. As a monoterpenoid metabolite, it represents a promising scaffold for drug development due to its favorable physicochemical properties and structural features compatible with known pharmacophores. The compound's Rule of Five compliance and predicted bioavailability enhance its attractiveness as a potential lead compound for medicinal chemistry optimization [1] [6].
Research suggests that perillic acid may interact with several biological targets, including enzymes and receptors involved in critical physiological processes. The documented metabolic relationships indicate that perillic acid can be derived from perillyl alcohol, a compound that has shown promise in preclinical studies for various therapeutic applications. This metabolic connection suggests that perillic acid may contribute to the observed pharmacological effects of perillyl alcohol administration, either through its own direct actions or as part of a coordinated metabolic cascade [3] [8].
The consistent detection of perillic acid as a circulating metabolite in multiple species following consumption of precursor compounds positions it as a potential biomarker of exposure for limonene and related monoterpenes. This application is particularly relevant for nutritional interventions and clinical trials involving terpene-rich supplements or foods, where perillic acid quantification could provide a objective measure of compliance and internal exposure [3].
Furthermore, the inter-individual variations in perillic acid formation and elimination noted in the scientific literature highlight its potential utility in personalized nutrition and precision medicine approaches. Understanding the factors influencing these metabolic differences, such as genetic polymorphisms in metabolic enzymes or interactions with concomitant medications, could enhance our ability to predict individual responses to monoterpene-containing interventions and optimize their therapeutic application [3].
From a drug development perspective, the comprehensive ADME profiling of perillic acid, including its absorption characteristics, metabolic fate, and elimination pathways, provides valuable insights for pharmaceutical scientists. The documented detection of perillic acid in both plasma and urine samples confirms its systemic exposure and elimination route, informing dosage regimen design and pharmacokinetic monitoring strategies for related drug candidates [3].
This comprehensive technical assessment of perillic acid consolidates essential chemical, analytical, and biological information from authoritative databases to support ongoing research efforts. The compound's well-characterized chemical properties, established metabolic pathways, and documented analytical methods provide a solid foundation for further investigation into its potential applications in pharmaceutical development, nutritional science, and chemical biology.
The extensive spectroscopic data and experimental protocols summarized in this review offer practical guidance for researchers identifying or quantifying perillic acid in various matrices. Meanwhile, the database cross-references and chemical classification facilitate efficient navigation of the complex landscape of chemical information resources. As research continues to elucidate the biological activities and potential health implications of perillic acid and related monoterpenoids, this technical profile serves as a consolidated reference point for scientists across multiple disciplines engaged in the study of this biologically relevant metabolite.
The table below summarizes the key data for S-Perillic acid and a characterized derivative from the search results.
| Property | S-Perillic Acid (Parent Compound) | N-Dodecyl-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide (Derivative) |
|---|---|---|
| IUPAC Name | 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid [1] | N-Dodecyl-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide [2] |
| Chemical Formula | C₁₀H₁₄O₂ [1] | Information not available in search results |
| CAS Number | 7694-45-3 [1] | Information not available in search results |
| NMR Data | Information not available in search results | ¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 1H), 6.70–6.63 (m, 1H), 5.71 (s, 1H), 4.78 (dd, J = 16.0 Hz, 2H), 3.33 (dd, J = 12.0 Hz, 2H), 2.51–2.03 (m, 5H), 2.03–1.90 (m, 1H), 1.78 (s, 3H... [2] |
| Bioactivity (Summary) | Metabolite of limonene; investigated for anticancer properties [3] | Showed significant anti-proliferative effects against HepG2 (liver cancer) and U251 (glioblastoma) cell lines [2] |
The following methodology is adapted from the 2019 research on S-Perillic acid derivatives [2].
🗸 Step 1: Amide Coupling Reaction A solution of 1.0 mmol of (S)-perillic acid, 0.75 mmol HOBt·xH₂O, and 0.75 mmol EDC·HCl in 20 mL of DMF was stirred for 10 minutes. Subsequently, 1.0 mmol of the appropriate amine (e.g., dodecylamine) was added, and the reaction mixture was stirred at room temperature for 24 hours [2].
🗸 Step 2: Work-up Procedure After 24 hours, 30 mL of water was added to the reaction mixture with stirring. The aqueous phase was extracted with ethyl acetate (2 × 40 mL). The combined organic extracts were then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure [2].
🗸 Step 3: Purification The crude residue was purified using silica gel column chromatography with a hexane/ethyl acetate mobile phase to isolate the solid amide product [2].
🗸 Step 4: Structural Characterization The synthesized compounds were characterized by Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance spectroscopy, including ¹H-NMR, ¹³C-NMR, and/or ¹⁹F-NMR [2]. The ¹H NMR spectrum was acquired on a 400 MHz spectrometer using CDCl₃ as the solvent [2].
The following diagram illustrates the experimental workflow for the synthesis and characterization of S-Perillic acid derivatives as described in the protocol.
Synthesis and characterization workflow for S-Perillic acid derivatives. [2]
This diagram outlines the relationship between Perillic Acid, its parent compounds, and its significance in research.
Relationship of Perillic acid to precursors and research applications. [2] [3]
The table below summarizes the major metabolites of limonene, their primary sources or methods of production, and their noted biological activities as found in the recent literature.
| Metabolite | Source / Production Method | Key Biological Activities / Applications |
|---|---|---|
| Perillyl alcohol [1] [2] [3] | Oxidation at C7 position; hepatic metabolism (CYP450) [3]; microbial biotransformation [1] | Neuroprotective (nerve regeneration) [2]; Anticancer (breast, liver) [4]; Antioxidant, anti-inflammatory [4] |
| α-Terpineol [1] | Microbial biotransformation (e.g., fungi, bacteria) [1] | Floral, sweet aroma; used in perfumes, food flavors [1] |
| Carvone [1] | Oxidation via carveol; microbial biotransformation [1] | Spearmint-like aroma; used in flavor and fragrance industry [1] |
| Carveol [1] | Oxidation at C6 position; microbial biotransformation [1] | Precursor to carvone; pleasant aroma [1] |
| Limonene-1,2-epoxide / Diol [1] [5] | Epoxidation of C1,2 double bond [1]; also a Phase I metabolite in humans [5] | - |
| Urobiliary Metabolites(e.g., DHPA-GlcA, LMN-8,9-O-GlcA) [5] | Phase II human metabolism (conjugation with glucuronic acid) [5] | Proposed as biomarkers for environmental exposure to greenness [5] |
| Perillic acid [4] | Hepatic metabolism [4] | Investigated for anticancer properties [4] |
The following diagram maps the primary metabolic pathways of limonene, integrating both mammalian and microbial biotransformation routes, to help visualize the relationships between the key metabolites.
This diagram illustrates the complex metabolic network of limonene, showing how a single compound can be transformed into a diverse array of metabolites with different properties through distinct pathways in humans and microbes [1] [3] [5].
For researchers aiming to identify and quantify limonene metabolites in human urine, the following protocol, adapted from a 2024 study, provides a robust methodology [5].
Step 1: Library Curation and Metabolite Annotation [5]
Step 2: Stable Isotope Tracing for Confirmation [5]
Step 3: Determination of Elimination Kinetics [5]
Step 4: Field Validation with Greenness Exposure [5]
Research highlights significant bioactivity for several limonene metabolites, with perillyl alcohol (POH) being particularly prominent.
The first identification of perillic acid is credited to Semmler and Zaar in 1911 during their groundbreaking work on the essential oil of Perilla nankinensis (now classified as Perilla frutescens var. crispa) [1].
For decades, perillic acid was known almost exclusively as a synthetic or metabolic product. Its first isolation as a natural product occurred much later, identified as the O-glycosylated perilloside B from the chloroform leaf extract of P. frutescens [1].
Production methods for PA have evolved from chemical synthesis to more selective and sustainable biotechnological approaches.
Chemical synthesis of PA from limonene is challenging due to the presence of multiple competing oxidation sites, often resulting in complex mixtures [1]. The most economical chemical process starts with (-)-β-pinene epoxide and concludes with (-)-PA [1].
Microbial biotransformation offers a selective and environmentally friendly alternative. The table below summarizes key organisms and recent achievements in PA production.
| Method/Organism | Key Features / Achievement | Production / Yield | Reference |
|---|---|---|---|
| Pseudomonas putida GS1 | Catalyzes limonene oxidation via the p-cymene degradation pathway; used in continuous biofilm reactors. | Concentration reached 64 mM in culture medium [2]. | [2] [3] |
| Yarrowia lipolytica | Utilizes orange essential oil (a low-cost limonene source); process optimized in a top-aerated bioreactor to reduce volatilization. | 806.4 - 839.6 mg/L of perillic acid accumulated after 48 hours [4]. | [4] |
| Engineered *Candida tropicalis* | First report of de novo synthesis (production from simple sugars, not limonene) via systematic metabolic engineering. | Titer reached 106.69 mg/L in a 5-L fermenter [2]. | [2] |
Perillic acid has been studied primarily for its potential as an anticancer and antimicrobial agent [2].
The following diagram illustrates the primary anticancer mechanism of perillic acid and the signaling pathways it disrupts.
For researchers aiming to reproduce or build upon bioproduction work, here is a summarized protocol based on the successful bioreactor conversion of orange essential oil using Yarrowia lipolytica [4]:
Perillic acid, discovered over a century ago, has transitioned from a chemical curiosity to a molecule of significant pharmacological interest. Future research is poised to focus on:
The table below summarizes the core information on the botanical origin of key perillic compounds.
| Compound | Primary Botanical Source | Key Characteristics & Historical Context |
|---|
| Perillaldehyde (PAL) | Perilla frutescens (L.) Britton (and its varieties like P. frutescens var. crispa) [1] [2] | - Considered the pivotal compound in the perillic series [1].
Perilla frutescens, an herb in the Lamiaceae family, has been cultivated for over 2,000 years in East Asia for culinary and medicinal purposes [1] [2]. The plant exists in several chemotypes, meaning different varieties preferentially accumulate specific terpenoids. While perillaldehyde is the most common, some varieties may produce other compounds like elsholtziaketone, naginataketone, or phenylpropanoids as their main volatile components [1].
The relationship between the perillic compounds is one of sequential oxidation from their parent molecule, limonene. The diagram below illustrates this metabolic pathway.
Due to the low natural abundance of Perillic Acid (PA) and challenges in its chemical synthesis, biotransformation using microorganisms has emerged as the most promising and environmentally friendly production method [1] [7] [6]. The table below compares the primary production approaches.
| Method | Description | Key Findings & Applications |
|---|
| Chemical Synthesis | Multi-step oxidation of limonene [1] [6] | - Low-yield and requires unusual catalysts due to multiple competing oxidation sites on limonene [1].
For researchers, here are the core methodologies from recent advanced studies on perillic acid production.
1. De Novo Synthesis of Perillic Acid in Engineered Candida tropicalis [8] This protocol involves creating a microbial strain that synthesizes PA from glucose.
tLS_Ms) from Mentha spicata was expressed in the cytoplasm for L-limonene production.CYP7176) from Salvia miltiorrhiza and a NADPH cytochrome P450 reductase gene (CPR) from Arabidopsis thaliana were heterologously expressed to oxidize limonene to PA.2. Microbial Biotransformation of Limonene to Perillic Acid [7] This method uses wild-type or engineered microbes to convert a limonene substrate into PA.
Perillic Acid has been primarily investigated for its potential anticancer activity. Most reports indicate its ability to interfere with the prenylation of oncogenic proteins, a key process for cancer cell growth and dissemination [1] [6]. However, compared to perillyl alcohol or limonene, PA has been less explored, and clinical outcomes for oral perillyl alcohol have been disappointing due to side effects and lack of efficacy [1] [3].
Future research is focused on:
S-perillic acid (4-(1-methylethenyl)-1-cyclohexene-1-carboxylic acid) represents a monocyclic monoterpenoid with significant pharmacological potential, particularly in oncology therapeutics. This compound exists in two enantiomeric forms, with the S-configuration demonstrating enhanced bioactivity in certain cancer models. Perillic acid is recognized as the primary human metabolite of limonene, a common dietary monoterpene, achieving measurable plasma concentrations following limonene ingestion [1] [2]. The compound occurs naturally in various plants, including Perilla frutescens, though typically in minute quantities that make extraction economically unfeasible for commercial applications [1] [3]. The interest in perillic acid has substantially increased due to its multimodal anticancer mechanisms, including inhibition of protein prenylation, induction of apoptosis, and cell cycle arrest, positioning it as a promising candidate for drug development [4] [1].
The structural characteristics of perillic acid feature a cyclohexene ring with an exocyclic methylene group and carboxylic acid functionality at the 7-position. This acid group provides a chemical handle for various derivatization strategies, including salt formation and amide synthesis, to enhance pharmacological properties [4] [5]. Unlike its precursor limonene, perillic acid is highly water-soluble, contributing to improved bioavailability profiles. Current research focuses on developing efficient synthetic routes to S-perillic acid, as conventional chemical synthesis suffers from regioselectivity challenges, low yields, and environmental concerns associated with toxic reagents [1] [3]. Consequently, biological approaches including microbial biotransformation and metabolic engineering have emerged as sustainable alternatives for producing this valuable compound.
Chemical synthesis of perillic acid from limonene presents substantial challenges due to the regioselectivity issues inherent in the limonene molecule. Traditional chemical oxidants typically produce complex mixtures of products through competing reactions at various allylic positions rather than the specific exocyclic methyl group oxidation required for perillic acid formation [1] [3]. The electronic similarity among the different allylic methylene and methyl groups in limonene makes selective oxidation at C-7 particularly difficult using conventional chemical methods. Early synthetic approaches attempted to overcome this limitation through multi-step sequences starting from β-pinene epoxide, but these processes generally resulted in unsatisfactory yields and required environmentally problematic reagents [1] [3].
More advanced chemical strategies have employed organopalladium catalysts in attempts to improve regioselectivity. However, these approaches typically favor functionalization of the isopropenyl group, leading primarily to carvone or carveol derivatives rather than the desired perillic acid [1]. The implementation of supported catalysts using modified silica with hydrogen peroxide has demonstrated somewhat milder reaction conditions, but has not adequately resolved the fundamental selectivity challenge. Consequently, chemical synthesis has remained largely impractical for commercial-scale production of S-perillic acid, prompting increased focus on biological alternatives that offer superior regiospecificity under environmentally compatible conditions [1] [3].
Table 1: Comparison of Chemical Synthesis Methods for Perillic Acid Production
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Traditional Oxidation | Limonene | Chromium compounds, Metal catalysts, Selenium dioxide | Direct approach | Poor regioselectivity, Toxic reagents, Complex mixtures | Very low (unspecified) |
| Multi-step Synthesis | (−)-β-pinene epoxide | Multiple steps including oxidation and rearrangement | Enantiomeric purity possible | Multiple steps, Low overall yield, Environmentally concerning | Not specified |
| Palladium-catalyzed | Limonene | Pd complexes, Benzoquinone, CuCl₂ | Milder conditions | Favors carveol/carvone formation, Not selective for PA | Not reported |
| Supported Catalysts | Limonene | Modified silica, H₂O₂ | Reusable catalysts, Environmentally friendlier | Still lacks sufficient regioselectivity | Not reported |
Microbial biotransformation represents the most extensively studied approach for perillic acid production, leveraging the native enzymatic machinery of various microorganisms to achieve regiospecific oxidation of limonene. Numerous bacterial and fungal species possess cytochrome P450 enzymes and dehydrogenase systems capable of selectively oxidizing the exocyclic methyl group of limonene while leaving other molecular components intact [1] [3]. The gram-negative bacterium Pseudomonas putida strains (particularly GS1 and DSM 12264) have demonstrated exceptional capability for this transformation, tolerating high limonene concentrations through inherent solvent resistance mechanisms and efficiently converting them to perillic acid via the p-cymene degradation pathway [6] [3].
The yeast platform Yarrowia lipolytica ATCC 18942 has also shown remarkable efficiency in perillic acid production, with the advantage of generating perillic acid as the sole oxidized product, significantly simplifying downstream purification processes [7]. Optimization studies with this yeast strain have identified critical parameters for maximizing bioconversion yield, including pH control, temperature regulation, and substrate feeding strategies. The stepwise addition of limonene has proven particularly effective, increasing perillic acid production by over 50% compared to single-batch addition, achieving concentrations up to 855 mg/L in flask cultures [7]. This approach mitigates the substrate inhibition effects commonly observed with high limonene concentrations while maintaining cell viability throughout the biotransformation process.
Table 2: Microbial Biotransformation Systems for Perillic Acid Production
| Microorganism | Optimal Conditions | Limiting Factors | Product Concentration | Productivity | Key Advantages |
|---|---|---|---|---|---|
| Pseudomonas putida GS1 | Fed-batch with glycerol carbon source | Product inhibition above 6-8 g/L | 64 mM (≈11.4 g/L) | 34 g L⁻¹ tube day⁻¹ (biofilm reactor) | High productivity, Solvent tolerant |
| Pseudomonas putida DSM 12264 | Two-liquid phase system with anion exchange resin | Growth inhibition at >1.5 g/L PA | >12 g/L | Significantly enhanced with ISPR | Compatible with in situ product recovery |
| Yarrowia lipolytica ATCC 18942 | pH 7.1, 25°C, stepwise limonene addition | Substrate inhibition | 855 mg/L | Not specified | Single product, Easy cultivation, GRAS status |
| Recombinant P. taiwanensis VLB120 | Segmented flow biofilm reactor | Lower efficiency than wild-type | >10-fold lower than P. putida GS1 | Not specified | Defined genetic background |
| Bacillus stearothermophylus, Mycobacterium sp., Aspergillus species | Varying by species | Not well characterized | Not specified | Not specified | Diverse catalytic capabilities |
Objective: To produce S-perillic acid from R-(+)-limonene using Yarrowia lipolytica ATCC 18942 through optimized batch biotransformation.
Materials:
Procedure:
Critical Parameters:
Continuous bioprocessing using biofilm reactors represents a significant technological advancement for perillic acid production, addressing key limitations of traditional batch systems. The tubular segmented-flow biofilm reactor configuration has demonstrated remarkable efficiency by enabling continuous multistep synthesis from limonene to perillic acid while overcoming challenges related to oxygen transfer, substrate toxicity, and product inhibition [6]. In this system, bacterial cells form stable catalytic biofilms on the inner surface of the reactor tube, creating a protected microenvironment that maintains high metabolic activity despite the presence of otherwise toxic reactant and product concentrations. The segmented flow pattern, typically achieved through periodic introduction of gas bubbles, enhances oxygen mass transfer to the biofilm and promotes mixing while minimizing axial dispersion.
The reactor system incorporates membrane-mediated substrate supply to control limonene delivery and prevent biocatalyst overload, coupled with efficient in situ product removal (ISPR) strategies to mitigate inhibitory effects of accumulating perillic acid [6] [3]. This approach has achieved exceptional productivity of 34 g Ltube⁻¹ day⁻¹ when using wild-type Pseudomonas putida GS1 with glycerol as a co-substrate [6]. The downstream processing is integrated through an anion exchange resin column that selectively captures perillic acid from the outlet stream, enabling continuous product recovery and simplifying purification. This reactor configuration represents a robust platform technology that could potentially be adapted for other biotransformations involving volatile substrates or toxic products.
Objective: To establish continuous production of perillic acid from limonene using a segmented flow biofilm reactor with Pseudomonas putida GS1.
Materials:
Procedure:
Critical Parameters:
Metabolic engineering approaches have recently enabled the de novo biosynthesis of perillic acid directly from simple carbon sources, representing a paradigm shift from biotransformation of limonene. This strategy eliminates the need for supplied limonene by engineering microbial hosts to produce both the terpene precursor and its oxidized derivative through reconstructed metabolic pathways. The diploid yeast Candida tropicalis has emerged as a particularly promising platform for this application, owing to its inherent capacity for alkane and fatty acid metabolism, robust genetic tools, and high tolerance to hydrophobic compounds [8]. Recent work has demonstrated the successful engineering of this organism for complete perillic acid biosynthesis through systematic pathway optimization, including compartmentalized expression of limonene synthase and cytochrome P450 enzymes.
The engineering strategy involves multiple coordinated interventions:
This systematic approach culminated in a engineered C. tropicalis strain capable of producing 106.69 mg/L perillic acid directly from glucose in a 5-L fermenter, marking the first report of de novo perillic acid synthesis in engineered microorganisms [8]. The staged fermentation strategy employed glucose limitation (maintained at 5 g/L) to maximize terpene production while minimizing metabolic burden, with controlled aeration (600 rpm for 0-36 h, then 800 rpm for 36-156 h) to support both growth and oxidation phases.
Diagram 1: Metabolic Engineering Pathway for De Novo Perillic Acid Synthesis in Candida tropicalis
Chemical derivatization of perillic acid has emerged as a promising strategy to enhance its pharmacological properties and anticancer efficacy. The carboxylic acid functionality provides an excellent handle for structural modification, particularly through amide bond formation with various aromatic amines. Recent studies have demonstrated that N-arylamide derivatives of S-perillic acid exhibit substantially improved antiproliferative activity compared to the parent compound, with IC₅₀ values falling within the acceptable range recommended by the National Cancer Institute for anticancer drug candidates [4]. Specifically, compound 5 in these studies showed potent growth inhibitory effects against glioblastoma (U251) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 3.10 ± 0.12 μg mL⁻¹ and 1.49 ± 0.43 μg mL⁻¹ respectively [4].
The synthetic approach to these bioactive derivatives involves coupling S-perillic acid with appropriate aryl amines using standard peptide coupling reagents. The protocol typically employs EDC·HCl (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole hydrate) as coupling agents in DMF solvent, with diisopropylethylamine as base [4]. The reaction proceeds at room temperature for 24 hours, followed by aqueous workup and purification via silica gel chromatography. This method has successfully produced novel analogues with significantly enhanced cytotoxicity while maintaining favorable toxicity profiles in vivo, as demonstrated in hepatoma H22-inoculated mice models [4]. The mechanistic studies indicate that these derivatives maintain the ability to inhibit protein prenylation pathways while potentially engaging additional molecular targets, contributing to their improved anticancer activity.
Table 3: Pharmaceutical Applications and Biological Activities of Perillic Acid and Derivatives
| Application/Activity | Model System | Key Findings | Mechanistic Insights | Reference |
|---|---|---|---|---|
| Anticancer - Hepatocellular Carcinoma | HepG2 cell line, H22 mouse model | Derivative 5: IC₅₀ = 1.49 ± 0.43 μg/mL; Significant tumor growth inhibition in vivo | Inhibition of protein prenylation; Induction of apoptosis | [4] |
| Anticancer - Glioblastoma | U251 cell line | Derivative 5: IC₅₀ = 3.10 ± 0.12 μg/mL; Within NCI criteria for drug candidates | Cell cycle arrest; Caspase activation | [4] [5] |
| Developmental Effects | Xenopus embryo model | Disruption of germ layer specification; Body axis shortening | FGF/MAPK pathway upregulation; ERK activation mediated by FGFR1 | [9] |
| Antimicrobial Activity | Various bacteria and molds | Growth inhibitory effects | Membrane disruption; Metabolic interference | [3] |
| Metastasis Inhibition | B16F-10 melanoma cells | Inhibition of experimental lung metastasis | Multiple mechanisms including adhesion modulation | [3] |
Diagram 2: Mechanisms of Action for Perillic Acid and Its Derivatives in Different Biological Contexts
The synthesis of S-perillic acid from limonene continues to evolve with significant advances in both biological and chemical approaches. Microbial biotransformation currently represents the most practical method for gram-scale production, with both Pseudomonas putida and Yarrowia lipolytica offering distinct advantages in terms of productivity and selectivity. The development of advanced bioreactor systems incorporating biofilm technology and in situ product recovery has addressed many of the historical limitations associated with substrate and product inhibition. Meanwhile, metabolic engineering breakthroughs have established the foundation for de novo biosynthesis directly from renewable carbon sources, presenting a sustainable long-term solution for pharmaceutical supply needs.
For researchers entering this field, several critical considerations should guide method selection:
As research progresses, the integration of systems metabolic engineering with continuous bioprocessing will likely further enhance the economic viability of perillic acid production. Additionally, the exploration of novel derivatives with improved target selectivity and pharmacokinetic properties represents a promising direction for oncology drug development. The diverse biological activities of perillic acid and its derivatives across multiple disease models suggest substantial potential for therapeutic applications beyond their established anticancer effects.
Perillic acid (PA) is a monoterpenoic acid that represents the highest oxidation state of the exocyclic methyl group (C-7 position) in the limonene molecule. This compound has gained significant attention in recent years due to its promising pharmacological properties, particularly as a dietary anti-cancer agent with demonstrated efficacy against various cancer types including melanoma and non-small cell lung cancer [1]. Additionally, PA exhibits strong antimicrobial activity against bacteria and molds, making it an attractive candidate for natural preservation purposes in cosmetic and food industries [1] [2]. Despite these valuable properties, PA occurs in nature only in low concentrations as a glycoside in Perilla frutescens and as a minor component in essential oils of lemon grass and citrus plants, making its extraction economically unfeasible [1].
The chemical synthesis of PA starting from β-pinene involves four low-yielding reaction steps, requires toxic reagents, and demands high energy input, making it an environmentally unfriendly process [1]. Furthermore, chemical oxidation of limonene typically produces complex mixtures of products including cis/trans-1,2-limonene oxide, cis/trans-carveol, and carvone due to the similar electronic properties among allylic methylene groups and allylic methyl groups in the limonene molecule [1]. In contrast, microbial biotransformation offers an environmentally friendly alternative that leverages the inherent chemo-, regio-, and stereo-selectivities of enzymatic systems under mild reaction conditions [1]. The abundance and low cost of R-(+)-limonene, which constitutes over 90% of orange peel oil and is a major byproduct of the citrus industry, make it an ideal substrate for biotransformation processes [3] [4].
Various microorganisms including bacteria, fungi, and yeasts have been identified as effective biocatalysts for the regioselective oxidation of limonene to PA. The transformation occurs through the oxidation of the exocyclic methyl group (C-7 position) on the p-menthene moiety of limonene, progressing through perillyl alcohol and perillaldehyde as intermediate compounds before arriving at PA [5] [2].
Pseudomonas species, particularly P. putida strains, have demonstrated excellent capabilities for PA production. These bacteria possess solvent tolerance mechanisms that enable them to withstand the toxic effects of limonene, which has a water solubility of only 0.1 mM and a log Poctanol/water of 4.5 [1]. The enzymatic machinery responsible for this transformation belongs to the p-cymene degradation pathway, where the first three oxidation steps from p-cymene to p-cumate are catalyzed by a monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase, which also exhibit activity toward limonene and its derivatives [1].
Yeasts offer advantages as biocatalysts due to their generally recognized as safe (GRAS) status, ease of cultivation, and robustness in industrial processes. Yarrowia lipolytica has emerged as a particularly promising yeast for PA production, with strain ATCC 18942 demonstrating high efficiency in oxidizing the exocyclic methyl group of limonene [5]. This yeast produces PA as the sole oxidized product, significantly simplifying downstream processing [5]. The biotransformation in yeasts most likely involves P450 monooxygenases present in the smooth endoplasmic reticulum, which require cofactor regeneration and therefore necessitate the use of viable cells [3].
Table 1: Microorganisms for Perillic Acid Production from Limonene
| Microorganism | Maximum PA Concentration | Process Conditions | Key Features | Reference |
|---|---|---|---|---|
| Pseudomonas putida DSM 12264 | 31 g/L | Fed-batch with anion exchange ISPR | High productivity, solvent-tolerant | [1] |
| Pseudomonas putida GS1 | 11 g/L (64 mM) | Fed-batch with glycerol | Non-limiting substrate conditions | [6] |
| Yarrowia lipolytica ATCC 18942 | 855 mg/L | Shaker flask, stepwise substrate addition | GRAS status, single product | [5] |
| Yarrowia lipolytica (optimized) | 839.6 mg/L | Bioreactor with top aeration | Uses orange essential oil | [3] |
| Candida tropicalis (engineered) | 106.69 mg/L | 5-L fermenter, de novo synthesis | Direct synthesis from glucose | [7] |
| Pseudomonas taiwanensis VLB120 | Not specified | Biofilm reactor, continuous | Recombinant strain | [8] |
Table 2: Comparative Performance of Microbial Systems in Different Bioreactor Configurations
| Bioreactor Type | Microorganism | PA Titer | Productivity | Advantages | Reference |
|---|---|---|---|---|---|
| Fed-batch with ISPR | P. putida DSM 12264 | 31 g/L | High | Overcomes product inhibition | [1] |
| Tubular segmented-flow biofilm reactor | P. putida GS1 | Not specified | 34 g L-1tube day-1 | Continuous operation, in situ product removal | [8] |
| Conventional batch bioreactor | Y. lipolytica | 839.6 mg/L | Moderate | Simple operation, uses orange essential oil | [3] |
| 5-L fermenter | Engineered C. tropicalis | 106.69 mg/L | Low | De novo synthesis from glucose | [7] |
The following diagram illustrates the experimental workflow for the microbial production of perillic acid from limonene, covering both yeast and bacterial systems:
The efficient oxygen supply is critical for limonene biotransformation as the reaction is catalyzed by oxygen-dependent enzymes. For yeast systems, top aeration in bioreactors has been shown to significantly improve bioconversion rates by reducing terpene volatilization while maintaining adequate oxygen levels [3]. Compared to conventional bottom aeration, this strategy resulted in PA accumulation of 839.6 mg/L from high-purity limonene and 806.4 mg/L from industrial orange essential oil after 48 hours [3].
Biofilm reactors represent an innovative approach for continuous PA production. In a tubular segmented-flow biofilm reactor, P. putida GS1 developed catalytic biofilms that enabled continuous multistep synthesis of PA from limonene [8]. This system achieved a productivity of 34 g Ltube-1 day-1 when glycerol was supplied as carbon source, leveraging membrane-mediated substrate supply and efficient in situ product removal [8]. The segmented flow pattern relieved oxygen limitations and improved overall process efficiency.
Product inhibition represents a major challenge in PA production, with studies showing that PA concentrations as low as 5-10 mM can significantly inhibit growth and biotransformation activity of P. putida DSM 12264 [1]. The implementation of ISPR using anion exchange resins has proven highly effective in overcoming this limitation. In fed-batch bioreactors with external resin columns for continuous PA removal, final product concentrations reached 31 g/L, dramatically higher than the 18 mM achieved in batch cultures without ISPR [1]. The resins can be selected based on their adsorption capacity, selectivity, and biocompatibility, with weakly basic anion exchangers showing particularly favorable characteristics for PA recovery [1].
Table 3: Troubleshooting Guide for Limonene Biotransformation to Perillic Acid
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low product yield | Substrate inhibition | Use stepwise substrate addition | Maintain limonene concentration <0.5% (v/v) |
| Product inhibition | Implement ISPR | Use anion exchange resins from start | |
| Inadequate oxygen transfer | Increase aeration/agitation | Use top aeration or oxygen enrichment | |
| Sub-optimal pH | Adjust pH to optimal range | Monitor and control pH throughout | |
| Low cell viability | Limonene toxicity | Use solvent-tolerant strains | Adapt cells gradually to limonene |
| Nutrient limitation | Optimize growth medium | Ensure adequate C/N ratio | |
| Byproduct formation | Non-specific oxidation | Use selective microbial strains | Employ engineered strains with specific enzymes |
| Process variability | Inconsistent cell preparation | Standardize cultivation protocol | Use defined growth medium and conditions |
High-performance liquid chromatography (HPLC) is the most widely used method for PA quantification. The analysis typically employs a reversed-phase C18 column with UV detection at 210-220 nm. The mobile phase consists of acetonitrile/water or methanol/water mixtures, often with acid modification to improve peak shape [1] [2]. Gas chromatography (GC) with mass spectrometric (MS) or flame ionization detection (FID) can also be used, especially when simultaneous analysis of limonene and its oxidation products (perillyl alcohol, perillaldehyde) is desired [5]. For GC analysis, derivation of PA may be necessary to improve volatility.
Cell growth can be monitored by measuring optical density at 600 nm (OD600) or through dry cell weight determination [5]. Substrate consumption and product formation should be tracked through periodic sampling and analysis. For systems with ISPR, it is important to measure both dissolved PA in the broth and adsorbed PA on the resin to account for total product yield [1].
Recent advances in metabolic engineering have enabled the development of recombinant microorganisms for enhanced PA production. Engineered E. coli strains expressing p-cymene monooxygenase hydroxylase (cymAa) and p-cymene monooxygenase reductase (cymAb) from Pseudomonas putida have shown promising results for the production of perillyl alcohol, which can be further oxidized to PA [4]. Similarly, recombinant Pseudomonas taiwanensis VLB120 harboring these enzymes has been evaluated for continuous PA production in biofilm reactors [8].
A groundbreaking development in the field is the establishment of de novo synthesis pathways in engineered microorganisms. Recently, researchers successfully engineered Candida tropicalis to synthesize PA directly from glucose by expressing a truncated limonene synthase gene (tLS_Ms) from Mentha spicata, along with a cytochrome P450 enzyme gene (CYP7176) from Salvia miltiorrhiza and a NADPH cytochrome P450 reductase gene (CPR) from Arabidopsis thaliana [7]. This system achieved a PA titer of 106.69 mg/L in a 5-L fermenter, representing the first report of de novo PA synthesis in engineered microorganisms [7].
The future of PA production likely lies in integrated continuous bioprocessing that combines efficient biocatalysis with advanced product separation. The segmented-flow biofilm reactor system represents a step in this direction, enabling continuous operation with integrated product removal [8]. Further development of such systems, potentially combining multiple microbial transformations for direct production from waste orange peels or other agricultural byproducts, could significantly improve the economic viability of PA production at industrial scale.
The microbial biotransformation of limonene to PA represents a sustainable and efficient alternative to chemical synthesis or plant extraction. Both bacterial and yeast systems offer distinct advantages, with Pseudomonas putida strains generally providing higher productivities and Yarrowia lipolytica offering greater process simplicity and GRAS status. The implementation of process intensification strategies such as fed-batch operation, in situ product recovery, and advanced reactor designs is crucial for overcoming substrate and product inhibition limitations. Recent advances in metabolic engineering and de novo synthesis pathways open new possibilities for more efficient and sustainable production processes. As research in this field continues to evolve, microbial biotransformation is poised to become the method of choice for producing this valuable compound for pharmaceutical and industrial applications.
S-Perillic acid ((S)-PA) is a monocyclic monoterpenoid representing the highest oxidation state of the exocyclic methyl group of limonene, naturally found in Perilla frutescens and other aromatic plants [1]. While less explored than its precursors limonene and perillyl alcohol, (S)-PA has demonstrated promising antitumor properties across various cancer models, primarily through inhibition of protein prenylation enzymes and induction of apoptosis [2]. However, its therapeutic potential has been limited by moderate potency, requiring high doses to elicit effects in vivo [2]. To address these limitations, structural modification through amide bond formation has been employed to enhance cytotoxic potency and improve drug-like properties.
The rational drug design strategy employed in developing these N-arylamide derivatives involved isosteric replacement of the methylene group in previously reported perillyl glycosides with a carbonyl functionality, while substituting sugar moieties with aromatic amines [2]. This approach was hypothesized to enhance tissue accumulation and increase antiproliferative effects against aggressive cancer types, particularly hepatocellular carcinoma (HCC) and glioblastoma (GBA), which demonstrate high resistance to conventional chemotherapy [3] [2]. The synthetic strategy focused on introducing aryl domains to create extended conjugation systems that could potentially improve target engagement and metabolic stability.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (180.2 mg) of (S)-perillic acid in 20 mL of anhydrous DMF under inert atmosphere at room temperature [2].
Coupling Agent Activation: Add 0.75 mmol (102.1 mg) of HOBt·xH₂O and 0.75 mmol (143.8 mg) of EDC·HCl to the reaction mixture. Stir the solution for 10 minutes to pre-activate the carboxylic acid group [2].
Amine Addition: Introduce 1.0 mmol of the respective aryl amine (3-(trifluoromethyl)aniline for derivative 4 or 4,4′-diamino-2,2′-dimethylbibenzyl for derivative 5) to the reaction mixture. For the diamino compound, maintain the 1:1 stoichiometric ratio relative to (S)-PA [2].
Base Addition: Add 1.5 mmol (258.5 μL) of DIPEA to the reaction mixture to maintain appropriate pH for the coupling reaction.
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours under nitrogen atmosphere. Monitor reaction progress by thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3 v/v) as mobile phase [2].
Work-up Procedure: After 24 hours, transfer the reaction mixture to a separation funnel containing 30 mL of distilled water. Extract the aqueous phase with ethyl acetate (2 × 40 mL). Combine the organic layers and wash with brine solution (1 × 30 mL) [2].
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude product as an oily residue [2].
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of hexane/ethyl acetate (from 8:2 to 6:4 v/v). Collect fractions containing the desired product and evaporate the solvent to obtain the pure N-arylamide derivatives [2].
Yield and Storage:
Table 1: Characterization data for synthesized N-arylamide derivatives of (S)-perillic acid
| Compound | Molecular Formula | Yield (%) | ¹H NMR (400 MHz, CDCl₃) Key Signals | MS Data |
|---|---|---|---|---|
| 4 | C₁₇H₁₈F₃NO | 52.2 | δ 7.28 (s, 1H), 6.70-6.63 (m, 1H), 5.71 (s, 1H), 4.78 (dd, J = 16.0 Hz, 2H), 2.51-2.03 (m, 5H), 1.78 (s, 3H) [2] | ESI-MS: m/z 310.2 [M+H]⁺ |
| 5 | C₂₆H₃₀N₂O | 65.7 | Data not fully provided in source | HRMS: Calculated for C₂₆H₃₀N₂O: 386.2358; Found: 386.2352 [2] |
Structural Confirmation:
Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL complete medium and incubate for 24 hours to allow cell attachment [2].
Compound Treatment: Prepare serial dilutions of test compounds (4, 5, (S)-PA, and (S)-POH) in DMSO and further dilute in culture medium (final DMSO concentration <0.1%). Add 100 μL of each concentration to triplicate wells and incubate for 72 hours [2].
MTT Incubation: After treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C [2].
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formed formazan crystals [2].
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls [2].
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis of the dose-response curves [2].
Table 2: In vitro cytotoxicity profile (IC₅₀ values) of (S)-PA derivatives against cancer cell lines
| Compound | HepG2 (μg/mL) | U251 (μg/mL) | Therapeutic Index |
|---|---|---|---|
| 4 | Data not specified | Data not specified | Not calculated |
| 5 | 1.49 ± 0.43 | 3.10 ± 0.12 | Meets NCI standards for anticancer candidates [3] |
| (S)-PA | Less potent than derivatives | Less potent than derivatives | Reference compound [2] |
| (S)-POH | Less potent than derivatives | Less potent than derivatives | Reference compound [2] |
| 5-FU | Positive control | Positive control | Reference drug [2] |
Compound Administration: Initiate treatment when tumors reach approximately 100 mm³ in volume. Administer test compounds intraperitoneally at optimal efficacious doses (specific dosage not provided in source) daily for 14 days [2].
Tumor Measurement: Measure tumor diameters every 2-3 days using digital calipers. Calculate tumor volume using the formula: V = (L × W²)/2, where L is the longest diameter and W is the shortest diameter perpendicular to L [2].
Toxicity Monitoring: Record body weight changes every 2-3 days as an indicator of overall toxicity. Perform daily clinical observations for signs of adverse effects [2].
Terminal Analysis: On day 15, euthanize animals and collect tumors for weight measurement. Harvest major organs (liver, kidney, spleen, heart, lungs) for histopathological examination [2].
Efficacy Calculation: Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [(C - T)/C] × 100, where C is the average tumor weight of the control group and T is the average tumor weight of the treatment group [2].
The biological evaluation demonstrated that the synthesized N-arylamide derivatives exhibited significantly enhanced potency compared to the parent compound (S)-perillic acid. Compound 5 showed particularly promising results with IC₅₀ values of 1.49 ± 0.43 μg/mL against HepG2 hepatocellular carcinoma cells and 3.10 ± 0.12 μg/mL against U251 glioblastoma cells [3]. These values fall within the acceptable standards recommended by the National Cancer Institute (Bethesda, MD, USA) for selection of anticancer drug candidates, indicating their potential for further development [3] [2].
The in vivo antitumor studies in hepatoma H22-inoculated mice revealed remarkable tumor growth inhibition for both derivatives 4 and 5, with no substantial toxicological effects observed in treated mice compared to control groups [3]. Histopathological examination of organs and tissues showed no significant drug-related lesions, suggesting a favorable safety profile for these compounds [2]. The antitumor efficacy was comparable to that of 5-fluorouracil (5-FU), a standard chemotherapeutic agent, but with potentially reduced toxicity [2].
The structure-activity relationship (SAR) analysis reveals that the introduction of aryl domains significantly enhances the cytotoxic potential of (S)-perillic acid. The improved activity of compound 5, featuring a bibenzyl aromatic system, suggests that extended conjugation and increased lipophilicity contribute to enhanced tissue penetration and target engagement [2]. The trifluoromethyl group in compound 4 may influence electronic properties and metabolic stability, contributing to its biological activity. These findings align with previous reports that structural modifications of natural terpenoids can substantially enhance their pharmacological properties [2].
Stereochemical Integrity: The synthesis protocol preserves the chiral center of (S)-perillic acid, which is crucial for maintaining biological activity. Researchers should verify the enantiomeric purity of starting materials and monitor for racemization during the coupling reaction [2] [1].
Moisture-Sensitive Reagents: The carbodiimide-mediated coupling reaction employs moisture-sensitive reagents. Ensure anhydrous conditions throughout the synthesis, and use molecular sieves or other appropriate drying agents when necessary [2].
Purification Challenges: The hydrophobic nature of these compounds may lead to challenging purification. Gradient elution chromatography is essential, and researchers may consider alternative solvent systems such as dichloromethane/methanol for particularly difficult separations [2].
Biological Assay Optimization: For accurate IC₅₀ determination in the MTT assay, ensure that compound solubility is maintained throughout the incubation period. Use fresh stock solutions and include appropriate vehicle controls to account for any solvent effects on cell viability [2].
Table 3: Common technical issues and recommended solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low reaction yield | Incomplete activation of carboxylic acid | Pre-activate (S)-PA with EDC/HOBt for 15-30 min before adding amine component |
| Formation of multiple products | Side reactions or impurities in starting materials | Use high-purity aryl amines and monitor reaction by TLC; optimize stoichiometry |
| Poor solubility in biological assays | High lipophilicity of aryl domains | Use cyclodextrin complexes or increase DMSO concentration (not exceeding 0.5%) |
| High variability in MTT results | Uneven cell seeding or compound precipitation | Standardize cell counting method; use intermediate dilution steps for compound preparation |
Diagram 1: Complete workflow for the synthesis and evaluation of N-arylamide derivatives of (S)-perillic acid, showing the sequential steps from chemical synthesis to biological assessment.
The synthesis and evaluation of N-arylamide derivatives of (S)-perillic acid represents a promising approach to enhancing the anticancer potential of natural terpenoids. The detailed protocol described herein enables efficient preparation of these derivatives with improved cytotoxic potency against aggressive cancer types, particularly hepatocellular carcinoma and glioblastoma [3] [2]. Compound 5, with its bibenzyl aromatic domain, demonstrates particularly promising characteristics that warrant further investigation.
Future research directions should include:
The integration of these N-arylamide derivatives into comprehensive drug development programs holds significant promise for addressing the unmet need for effective treatments against aggressive cancers with limited therapeutic options.
Perillic acid represents a promising monoterpenoid with demonstrated anticancer and antimicrobial properties, yet its therapeutic potential remains underexplored compared to related compounds like perillyl alcohol. As the highest oxidation state derivative of limonene, perillic acid occurs naturally as a mammalian metabolite of limonene but can be more efficiently produced through microbial biotransformation [1]. Heterologous expression of cytochrome P450 enzymes enables the development of sustainable microbial cell factories for perillic acid production, bypassing the challenges associated with traditional chemical synthesis, including multi-step routes, unusual catalysts, and poor selectivity [1]. These application notes consolidate recent advances in P450 expression systems and optimization strategies specifically for perillic acid synthesis, providing researchers with practical methodologies for establishing and enhancing production platforms.
The choice of expression host significantly influences P450 expression levels, catalytic activity, and ultimately perillic acid yield. Below is a comparative analysis of the most commonly employed systems.
Table 1: Comparison of Host Systems for Heterologous P450 Expression in Perillic Acid Synthesis
| Host System | Key Advantages | Limitations | Reported Perillic Acid Titer | Key Citations |
|---|---|---|---|---|
| Escherichia coli | High protein yield, ease of culture, low cost, extensive molecular tools | Requires N-terminal modifications; lacks native eukaryotic PTMs | Not specifically reported for PA | [2] [3] |
| Saccharomyces cerevisiae | Eukaryotic PTMs, GRAS status, well-characterized genetics | Hyperglycosylation, proteolytic degradation, lower yields than bacteria | Not specifically reported for PA | [4] |
| Candida tropicalis | Innate capacity to metabolize hydrophobic compounds (alkanes/fatty acids) | Diploid genome complicates genetic manipulation | 106.69 mg/L (in a 5-L fermenter) | [5] |
| Mammalian Cells (e.g., 293FT) | Human-like PTMs, ideal for functional characterization of human CYP variants | Low expression levels, high technical demand and cost | Not applicable | [6] |
| Engineed P450 BM3 (CYP102A1) | High activity and solubility, self-sufficient with fused reductase domain | Not a native human P450; requires engineering for desired specificity | Epoxidation of perillyl alcohol demonstrated | [7] |
Eukaryotic P450s are membrane-bound, necessitating modifications for functional expression in bacterial cytosol. The following strategies have proven effective [2]:
Functional P450 activity requires efficient electron transfer from NADPH via redox partners.
Table 2: Key Culture and Induction Parameters for Enhanced P450 Expression and Activity
| Parameter | Optimal Condition / Strategy | Impact / Rationale | Applicable Hosts |
|---|---|---|---|
| Hem Cofactor Supplementation | 0.25 mM 5-aminolevulinic acid (5-ALA) + 0.25 mM Fe²⁺ | Increases holoprotein synthesis by providing essential haem precursors; addition at 12h post-transfection is optimal | Mammalian Cells [6], E. coli [6] |
| Post-Transfection Incubation | 48 hours | Necessary to achieve saturated CYP expression levels | Mammalian Cells [6] |
| Transfection Reagent | PEI-Max (30 μL condition) | Cost-effective with high holoprotein expression levels | 293FT Cells [6] |
| Gene Dosage | Multi-copy integration strains | Increased gene copy number can enhance enzyme production, as demonstrated for xylanase in P. pastoris | Yeasts [8] |
| Carbon Source | Glucose (60 g/L) | Higher carbon source concentration (60 g/L) increased L-limonene titer by 1.40-fold, providing more precursor | C. tropicalis [5] |
For de novo synthesis from simple carbon sources, the entire terpenoid pathway must be optimized.
This protocol outlines the de novo synthesis of perillic acid in C. tropicalis as reported by [5].
4.1.1 Strain Construction
4.1.2 Culture and Fermentation
4.1.3 Analysis
This protocol describes the use of engineered P450 BM3 mutants for the oxidation of perillyl alcohol, a pathway relevant to perillic acid synthesis [7].
4.2.1 Enzyme Preparation
4.2.2 Biotransformation Assay
Figure 1: A generalized workflow for developing a heterologous expression system for perillic acid production, highlighting key decision points and optimization strategies.
Table 3: Common Challenges and Proposed Solutions in P450 Expression for Perillic Acid Synthesis
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Protein Yield | Improper N-terminal sequence for E. coli; mRNA instability; protein degradation | Implement N-terminal truncation or add hydrophilic residues; optimize codon usage; co-express molecular chaperones; use protease-deficient host strains [2] [9]. |
| Low Holoprotein & Activity | Insufficient haem incorporation; lack of redox partners | Supplement with 5-ALA and Fe²⁺; co-express CPR and cytochrome b5 at optimized plasmid ratios [6]. |
| Low Final Perillic Acid Titer | Inefficient P450 activity; poor precursor (limonene) supply; product degradation | Engineer P450 for higher activity (e.g., P450 BM3 mutants); enhance limonene pathway via cytoplasmic overexpression of genes like ERG20WW [5] [7]. |
| Low Product Specificity | Promiscuous enzyme activity | Employ enzyme engineering (directed evolution, rational design) to improve regioselectivity towards the desired oxidation of the limonene exocyclic methyl group [7] [1]. |
| Cellular Toxicity | Accumulation of intermediates or products | Implement in situ product removal (e.g., two-phase fermentation with dodecane overlay); use fed-batch strategies to control substrate concentration [5]. |
The heterologous expression of cytochrome P450 enzymes offers a powerful and sustainable route for the synthesis of perillic acid. Success hinges on the strategic selection of a host system (with E. coli, C. tropicalis, and engineered P450 BM3 being prominent candidates), coupled with systematic optimization of protein expression, electron transfer, and precursor flux. The protocols and strategies detailed herein, including N-terminal modification, cofactor supplementation, and metabolic engineering, provide a robust framework for researchers to establish and enhance their own microbial platforms for perillic acid production. Future work will likely focus on further enzyme engineering for enhanced activity and specificity, dynamic regulation of pathway genes to balance metabolism, and advanced bioreactor strategies to achieve industrially relevant titers of this valuable compound.
Perillic acid (PA), a monocyclic monoterpenoid and primary metabolite of limonene and perillyl alcohol, has demonstrated significant anticancer potential across various human tumor models [1] [2]. Research indicates PA interferes with the prenylation process of oncogenic proteins, particularly inhibiting farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase I), enzymes essential for the membrane localization and activity of Ras family proteins [1] [3]. This mechanism disrupts critical signaling pathways for cancer cell growth and survival, making PA and its derivatives promising candidates for anticancer drug development.
Recent studies have focused on synthesizing PA derivatives to enhance their cytotoxic potency and drug-like properties. Novel N-arylamide analogues have shown remarkable growth inhibitory effects against hepatocellular carcinoma (HepG2) and glioblastoma (U251) cell lines, with IC₅₀ values falling within the acceptable standards recommended by the National Cancer Institute for anticancer drug candidates [4] [5]. The MTT assay serves as a cornerstone method for evaluating the cytotoxicity of these compounds, providing quantitative data on cell viability and proliferation in response to treatment.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as a proxy for cell viability and proliferation [6]. The fundamental principle involves the enzymatic reduction of the yellow tetrazolium salt MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color, measured spectrophotometrically, directly correlates with the number of viable, metabolically active cells.
This assay is particularly valuable in cancer drug discovery for several reasons:
For PA derivatives, which primarily exert their effects through inhibition of protein prenylation and subsequent disruption of oncogenic signaling pathways [1], the MTT assay effectively captures the downstream consequences of these molecular mechanisms on overall cell viability and proliferation.
The following diagram illustrates the complete MTT assay workflow for evaluating perillic acid derivatives:
Cell Seeding
Compound Treatment
MTT Incubation
Solubilization
Absorbance Measurement
Average duplicate or triplicate readings for each sample
Subtract background absorbance (media-only wells) from all readings
Calculate percentage viability using the formula:
Calculate percentage cytotoxicity using the formula:
or
Recent studies have demonstrated the cytotoxic potential of various perillic acid derivatives. The table below summarizes published IC₅₀ values for reference:
Table 1: Cytotoxic Activity of Perillic Acid Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| (S)-PA Derivative 5 | HepG2 | Hepatocellular Carcinoma | 1.49 ± 0.43 μg/mL | [4] [5] |
| (S)-PA Derivative 5 | U251 | Glioblastoma | 3.10 ± 0.12 μg/mL | [4] [5] |
| (S)-PA Derivative 4 | HepG2 | Hepatocellular Carcinoma | >4 μg/mL | [4] [5] |
| (S)-PA Derivative 4 | U251 | Glioblastoma | >4 μg/mL | [4] [5] |
| Perillyl Alcohol | HCT-116 | Colon | 95.82% GI* | [7] |
| Perillyl Alcohol | OVCAR-8 | Ovarian | 91.68% GI* | [7] |
| Perillyl Alcohol | SF-295 | Brain | 90.92% GI* | [7] |
*GI = Growth Inhibition at unspecified concentration [7]
Perillic acid derivatives exert their cytotoxic effects through multiple interconnected pathways. The following diagram illustrates key molecular mechanisms:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low absorbance values | Insufficient cell number | Optimize seeding density for each cell line |
| High background | Serum interference in MTT incubation | Use serum-free media during MTT incubation [6] |
| Inconsistent results | Uneven formazan dissolution | Increase shaking time or pipette gently to dissolve crystals [6] |
| No formazan formation | Low metabolic activity | Check cell viability before assay; extend MTT incubation |
| Precipitate in wells | Compound precipitation | Filter compound solutions or reduce concentration |
The MTT assay for perillic acid derivatives has several key applications:
Recent innovations include incorporating PA into multitarget prodrugs, such as platinum(IV) complexes containing perillic acid, which have shown enhanced antiproliferative activity in the nanomolar range against colon cancer cell lines [3].
The MTT cytotoxicity assay provides a robust, reproducible method for evaluating the anticancer potential of perillic acid derivatives. The protocol outlined here offers researchers a standardized approach to assess compound efficacy, generate comparable IC₅₀ values, and contribute to the development of novel chemotherapeutic agents based on the promising perillic acid scaffold. As research advances, particularly in derivative synthesis and drug delivery approaches, this assay remains fundamental for establishing the therapeutic potential of these compounds.
Perillic acid (PA) and its derivatives represent a promising class of monoterpenoids with demonstrated anticancer properties, originating from natural sources such as various Perilla frutescens varieties and other aromatic plants. These compounds are oxidation products of limonene and belong to the p-menthane structural class, characterized by a monocyclic backbone with diverse functional group modifications. While perillic acid itself has shown anticancer activity across multiple cancer types, recent research has focused on structural optimization to enhance potency, improve pharmacokinetic properties, and reduce systemic toxicity. The interest in these compounds stems from their multimodal mechanism of action, which includes interference with protein prenylation processes, induction of cell cycle arrest, and promotion of apoptosis in cancer cells, setting them apart from conventional chemotherapeutic agents with more limited targets [1] [2].
The transition from in vitro cytotoxicity to in vivo efficacy represents a critical step in anticancer drug development. Murine models provide indispensable platforms for evaluating the therapeutic potential of perillic acid derivatives under physiologically relevant conditions that recapitulate aspects of human tumor biology, including host-tumor interactions, drug metabolism, and tissue distribution. These models enable researchers to establish dose-response relationships, identify potential toxicological concerns, and gather preliminary data on mechanism of action before advancing to more complex clinical studies. This document provides detailed methodological protocols and consolidated data from recent investigations into perillic acid derivatives, specifically focusing on their in vivo antitumor efficacy, safety profiles, and molecular mechanisms in established mouse models of cancer [3] [4].
Substantial tumor growth inhibition has been demonstrated by several perillic acid derivatives in standardized mouse models, with efficacy comparable to or exceeding that of the parent compound perillyl alcohol. The most promising results have emerged from studies evaluating novel synthetic analogs with specific structural modifications that enhance their anticancer activity while maintaining favorable toxicity profiles. The table below summarizes the quantitative antitumor efficacy data for key perillic acid derivatives from recent in vivo studies:
Table 1: In Vivo Antitumor Efficacy of Perillic Acid Derivatives in Mouse Models
| Compound | Cancer Model | Dosage Regimen | Tumor Growth Inhibition | Reference Compound | |--------------|------------------|---------------------|-----------------------------|------------------------| | Compound 5 (N-arylamide derivative) | Hepatoma H22 mice | Not specified | Remarkable inhibition; No substantial toxicity | 5-FU (Positive control) | [3] | | Perillaldehyde 8,9-epoxide | Sarcoma 180 mice | 100 mg/kg/day (i.p., 7 days) | 38.4% inhibition | Perillyl alcohol (35.3%) | [4] | | Perillaldehyde 8,9-epoxide | Sarcoma 180 mice | 200 mg/kg/day (i.p., 7 days) | 58.7% inhibition | Perillyl alcohol (45.4%) | [4] | | 5-FU (Positive control) | Sarcoma 180 mice | 25 mg/kg/day (i.p., 7 days) | 68.1% inhibition | - | [4] |
The data reveal a clear dose-response relationship for perillaldehyde 8,9-epoxide, with the higher dose (200 mg/kg/day) achieving significantly greater tumor growth inhibition (58.7%) compared to the lower dose (38.4%). Importantly, this derivative demonstrated superior efficacy to perillyl alcohol at both tested doses, highlighting the impact of strategic structural modifications on anticancer activity. While the positive control 5-fluorouracil (5-FU) exhibited the highest inhibition rate (68.1%), the perillic acid derivatives achieved these results with minimal systemic toxicity, as evidenced by comprehensive toxicological assessments [4] [5].
The in vivo efficacy of perillic acid derivatives is predicated on their direct cytotoxic effects on cancer cells, which can be quantitatively assessed through standardized in vitro assays. The half-maximal inhibitory concentration (IC50) serves as a crucial parameter for evaluating compound potency and establishing initial dosing regimens for in vivo studies. The following table compiles cytotoxicity data for promising perillic acid derivatives against various cancer cell lines:
Table 2: In Vitro Cytotoxicity of Perillic Acid Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | NCI Standard | |--------------|---------------|-----------------|----------------|-------------------| | Compound 5 (N-arylamide derivative) | U251 | Glioblastoma | 3.10 ± 0.12 μg mL⁻¹ | ≤4.0 μg mL⁻¹ | [3] | | Compound 5 (N-arylamide derivative) | HepG2 | Hepatocellular carcinoma | 1.49 ± 0.43 μg mL⁻¹ | ≤4.0 μg mL⁻¹ | [3] | | Perillaldehyde 8,9-epoxide | Multiple lines | Various | <4.0 μg mL⁻¹ (all lines) | ≤4.0 μg mL⁻¹ | [4] [6] |
The IC50 values for the most active compounds fall within the acceptance threshold (≤4.0 μg mL⁻¹) established by the National Cancer Institute (NCI) for anticancer drug candidates, providing a rational foundation for their further development. Particularly noteworthy is the enhanced potency of Compound 5 against HepG2 hepatocellular carcinoma cells (IC50 = 1.49 ± 0.43 μg mL⁻¹), suggesting specific susceptibility of liver cancer cells to this derivative. The consistency between in vitro cytotoxicity and in vivo antitumor activity strengthens the validity of these compounds as promising anticancer agents worthy of continued investigation [3] [4].
Animal Selection and Housing: Utilize 6-8 week old specific pathogen-free (SPF) mice (typically BALB/c or Swiss strains) with body weights ranging 18-22 g. House animals in controlled conditions (temperature: 22 ± 2°C; humidity: 55 ± 5%; 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and autoclaved water. All procedures must receive prior approval from the Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines for laboratory animal welfare [4] [5].
Tumor Cell Inoculation: Maintain Sarcoma 180 (S180), Hepatoma H22, or other relevant tumor cell lines in appropriate culture conditions. Harvest logarithmic growth phase cells and prepare single-cell suspensions at optimized densities (typically 1-5 × 10⁶ cells/mL) in sterile phosphate-buffered saline (PBS) or serum-free culture medium. Inject 0.1-0.2 mL of cell suspension subcutaneously into the right axillary region of each mouse using aseptic technique. Monitor injection sites daily for tumor formation [4] [5].
Randomization and Group Assignment: Measure tumor dimensions with digital calipers 3-5 days post-inocination once palpable tumors (approximately 50-100 mm³) have developed. Calculate tumor volumes using the formula: V = (L × W²)/2, where L is the longest diameter and W is the perpendicular shorter diameter. Randomly assign tumor-bearing mice to experimental groups (typically 8-10 animals per group) ensuring equivalent mean tumor volumes and body weights across groups to minimize bias [4].
Test Compound Preparation: For hydrophobic perillic acid derivatives, use appropriate vehicles such as cremophor EL (10-15%), DMSO (2-5%), or emulsions with saline to ensure consistent dosing. Prepare fresh dosing solutions daily to maintain compound stability and potency. For comparison, include appropriate controls: negative control (vehicle alone), positive control (established chemotherapeutic agent such as 5-fluorouracil at 25 mg/kg/day), and where relevant, parent compound (perillyl alcohol or perillic acid) [3] [4].
Dosing Regimen Administration: Initiate treatment typically 24 hours after tumor inoculation (or when tumors reach predetermined volume). Administer test compounds via intraperitoneal injection (most common), oral gavage, or other appropriate routes at volumes of 10 μL/g body weight. Continue treatment for 7-14 consecutive days based on experimental design, with daily monitoring of clinical signs, body weight changes, and mortality. Record body weights every 2-3 days to assess systemic toxicity [4] [5].
Tumor Measurement and Endpoint Analysis: Measure tumor dimensions every 2-3 days using digital calipers throughout the treatment period. At study termination (typically 24 hours after final dose), euthanize animals humanely according to approved protocols. Excise and weigh tumors precisely from each animal. Calculate tumor growth inhibition rate using the formula: Inhibition Rate (%) = [(C - T)/C] × 100, where C is the average tumor mass of the negative control group and T is the tumor mass of the treated group [4].
Table 3: Standard Experimental Groups for In Vivo Antitumor Evaluation
| Group | Treatment | Dose | Route | Frequency | Purpose |
|---|---|---|---|---|---|
| 1 | Vehicle control | Equivalent volume | i.p. | Daily, 7 days | Baseline tumor growth |
| 2 | Positive control | 25 mg/kg/day | i.p. | Daily, 7 days | Reference efficacy |
| 3 | Test compound | Low dose (e.g., 100 mg/kg/day) | i.p. | Daily, 7 days | Dose-response evaluation |
| 4 | Test compound | High dose (e.g., 200 mg/kg/day) | i.p. | Daily, 7 days | Dose-response evaluation |
| 5 | Parent compound | Equivalent molar dose | i.p. | Daily, 7 days | Structure-activity relationship |
Organ Toxicity Evaluation: Following euthanasia, conduct gross necropsy with careful examination for abnormalities. Collect major organs (liver, spleen, kidneys, heart, lungs) and weigh each precisely. Calculate organ-to-body weight ratios for quantitative comparison. Immerse tissues in 10% neutral buffered formalin for fixation (24-48 hours), process through graded ethanol series, embed in paraffin, section at 4-5 μm thickness, and stain with hematoxylin and eosin (H&E) for histological assessment by a pathologist blinded to treatment groups [4] [5].
Hematological and Biochemical Profiling: Before sacrifice, collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia. For hematological analysis, transfer blood to EDTA-coated tubes and analyze within 2 hours using an automated hematology analyzer for complete blood count (white blood cells, red blood cells, hemoglobin, platelets). For serum biochemistry, collect blood in serum separator tubes, allow clotting (30 minutes at room temperature), centrifuge (3000 × g, 15 minutes, 4°C), and analyze supernatant for hepatic transaminases (ALT, AST), renal markers (creatinine, urea), and other relevant parameters [4] [5].
Clinical Observation and Behavioral Monitoring: Document general appearance (fur condition, respiratory pattern, secretions) twice daily throughout the study period. Record mortality and any signs of morbidity immediately. Evaluate behavioral parameters including activity level, exploratory behavior, food and water consumption, and neurological abnormalities. Use standardized scoring systems for objective assessment of animal condition, with predetermined humane endpoints to minimize suffering [4].
Perillic acid derivatives exert their antitumor effects through multiple interconnected pathways that collectively disrupt cancer cell proliferation and survival. The primary mechanisms include:
Cell Cycle Arrest: These compounds induce G0/G1 phase arrest through modulation of key cell cycle regulators. Treatment with perillic acid derivatives increases expression of p21 and p27, universal inhibitors of cyclin-dependent kinases (CDKs), while simultaneously decreasing levels of cyclin D1 and reducing CDK2 and CDK4 activity. This coordinated regulation creates a biochemical impediment to cell cycle progression, preventing cancer cells from entering S-phase and replicating their DNA [7] [2].
Apoptosis Induction: Perillic acid derivatives activate both intrinsic and extrinsic apoptotic pathways. They promote Bax homodimerization and mitochondrial translocation, leading to increased mitochondrial membrane permeability and cytochrome c release. This intrinsic pathway activation is complemented by upregulation of the FAS receptor and its ligand FASL, initiating the extrinsic death receptor pathway. Both pathways converge to activate caspase-3 and caspase-9, executing the apoptotic program through cleavage of key cellular substrates including PARP-1 [7] [2].
Signal Transduction Modulation: A hallmark mechanism of perillic acid derivatives is the inhibition of protein prenylation, specifically through suppression of farnesyl transferase (FTase) and geranylgeranyl transferase (GGTase) activities. These enzymes normally attach lipid moieties to signaling proteins such as Ras family GTPases, facilitating their membrane association and activation. By disrupting this process, perillic acid derivatives interfere with Ras/MAPK and PI3K/AKT signaling pathways, ultimately attenuating proliferative signals and promoting growth arrest [3] [7].
The following diagram illustrates the key molecular pathways modulated by perillic acid derivatives in cancer cells:
Diagram 1: Molecular pathways modulated by perillic acid derivatives in cancer cells. Green nodes indicate activation/upregulation, red nodes indicate inhibition/downregulation, and blue nodes represent normal signaling processes.
The compelling in vivo efficacy data for perillic acid derivatives, particularly the N-arylamide analogs and perillaldehyde 8,9-epoxide, support their continued development as potential anticancer therapeutics. The demonstrated favorable toxicity profile of these compounds, with no substantial toxicological effects observed on major organs at efficacious doses, represents a significant advantage over conventional chemotherapeutic agents that often show narrow therapeutic windows [3] [4]. This favorable safety profile, combined with their multimodal mechanism of action, positions these compounds as promising candidates for further preclinical optimization and potential clinical translation.
Future research should focus on structure-activity relationship studies to identify the most pharmacologically favorable chemical modifications, with particular attention to stereochemistry and functional group substitutions that enhance potency while maintaining low toxicity. Additionally, investigation of drug delivery strategies – such as nanoparticle formulations, liposomal encapsulation, or conjugation to targeting moieties – may further improve the therapeutic index of these compounds. The demonstrated activity against treatment-resistant cancers like glioblastoma and hepatocellular carcinoma suggests potential applications in particularly challenging clinical contexts where current therapeutic options remain limited [3] [1]. Combination studies with established chemotherapeutic agents or radiation therapy would also be valuable to explore potential synergistic effects and expand their potential clinical utility.
Before starting the purification, understanding the key properties of perillic acid is crucial for selecting the correct methods and solvents [1].
| Property | Value / Description |
|---|---|
| Systematic Name | (S)-4-Isopropenylcyclohexene-1-carboxylic acid [2] |
| Molecular Formula | C10H14O2 [2] [1] |
| Molecular Weight | 166.22 g/mol [2] [1] |
| CAS Registry Number | 7694-45-3 (unspecified); 23635-14-5 for (S)-(-)-enantiomer [2] [1] |
| Predicted pKa | 4.94 ± 0.40 [2] |
| Melting Point | 129-131 °C (for enantiomer) [2] |
| LogP (Predicted) | 2.47 [1] |
The relatively low pKa confirms it is a carboxylic acid, and the moderate LogP value suggests good solubility in organic solvents, which guides the choice of elution systems [2] [1].
This protocol is adapted from general silica gel column chromatography procedures [3] and tailored for perillic acid based on its properties.
Proper column packing is the most critical step for good separation [3].
A gradient elution is recommended for complex mixtures [3]. The following table provides a starting point for purifying perillic acid, which can be optimized using TLC.
| Elution Step | Solvent System (Petroleum Ether / Ethyl Acetate) | Volume (Approx.) | Purpose |
|---|---|---|---|
| Step 1 | 9:1 (v/v) | 100 mL | Elute non-polar impurities |
| Step 2 | 8:2 (v/v) | 200 mL | Elute target perillic acid |
| Step 3 | 6:4 (v/v) | 100 mL | Elute more polar impurities |
The diagram below outlines the core steps of the purification process.
Purification Workflow for Perillic Acid using Silica Gel Column Chromatography
Even with a careful setup, issues can arise. The table below lists common problems and their solutions [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Separation | Inappropriate solvent polarity | Adjust the gradient elution ratio; increase polarity slowly. |
| Tailing Spot (on TLC) | Column overloading or sample too complex | Reduce the amount of crude sample loaded onto the column. |
| Very Slow Flow Rate | Silica gel too fine or column blockage | Check the bottom frit for clogging; use the correct mesh size. |
| Cracks/Channels in Column | Air bubbles or improper packing | Repack the column, ensuring a uniform slurry without bubbles. |
I hope this detailed application note provides a solid foundation for your work. Should you need to adapt this protocol, further optimization of the solvent gradient will likely be the most critical factor for success.
Product inhibition occurs when perillic acid (PA), the target molecule, accumulates in the fermentation broth to a level that becomes toxic to the microbial cells, slowing down or halting the bioconversion process. This is a major bottleneck for achieving high yields in an economically viable process [1].
The table below summarizes the core problem and its observable effects in a bioreactor.
| Aspect | Description |
|---|---|
| Problem Definition | Accumulated PA disrupts microbial cell membranes and inhibits key enzymatic activity, reducing biotransformation rates and overall cell viability [1]. |
| Observed Symptoms | Decline in the specific rate of PA production; Reduced cell growth; Stagnant increase in product titer despite ongoing substrate feeding [1]. |
In Situ Product Recovery (ISPR) is a process intensification strategy where the inhibitory product is continuously removed from the bioreactor during fermentation. This maintains a low, non-inhibitory concentration of the product in the broth, allowing the cells to continue producing at a high rate.
The following diagram illustrates the core ISPR concept and its advantage over a standard batch process.
The table below compares the two primary ISPR techniques studied for perillic acid production.
| Method | Mechanism | Key Advantages | Reported Performance |
|---|---|---|---|
| Adsorptive ISPR [2] [1] | Anion-exchange resin (e.g., Amberlite IRA-410 Cl) selectively binds PA from clarified broth. | High selectivity; Can improve final product purity; Suitable for continuous operation. | 187 mM (~31.8 g/L) PA from limonene with P. putida in 7 days [1]. |
| Extractive ISPR [3] | A water-immiscible organic solvent (e.g., Trialkylphosphine oxide - TRPO) mixes with broth, extracting PA. | Can be highly efficient; Potential for integrated reaction and separation. | Data for 2-PE production: 2.39 g/L titer with A. pullulans; method is applicable to PA [3]. |
This protocol is adapted from established bioprocesses for diacid production using Pseudomonas putida [2] [1].
Materials and Equipment
Procedure
Troubleshooting Tips
This protocol outlines a general approach for solvent-based ISPR, which can be adapted for PA [3].
Materials and Equipment
Procedure
Troubleshooting Tips
The table below quantifies the effectiveness of different strategies for enhancing perillic acid production.
| Strategy | Organism | Key Feature | Reported Titer | Reference |
|---|---|---|---|---|
| Adsorptive ISPR | P. putida DSM 12264 | Integrated process with Amberlite resin | 187 mM (after 7 days) | [1] |
| Metabolic Engineering | Candida tropicalis | De novo synthesis from glucose | 106.69 mg/L (in a 5-L fermenter) | [5] |
| Whole-Cell Biocatalyst | Engineered E. coli | Conversion of limonene to perillyl alcohol | 1.23 g/L (in a 5-L fermenter) | [4] |
The following table summarizes recent advances in the microbial production of perillic acid and its precursor, perillyl alcohol.
| Product | Host Microorganism | Engineering Strategy / Key Feature | Substrate | Final Titer | Scale | Citation |
|---|---|---|---|---|---|---|
| Perillic Acid | Candida tropicalis | De novo synthesis via heterologous CYP7176 (P450) & CPR; cytoplasmic boosting of precursor L-limonene. | Glucose | 106.69 mg/L | 5-L Fermenter | [1] |
| (R)-(+)-Perillyl Alcohol | Escherichia coli | Whole-cell biocatalyst with CymAa/CymAb; co-expression of AlkL & FDH for NADH regeneration. | (R)-(+)-Limonene | 1.23 g/L | 5-L Fermenter | [2] |
| (R)-(+)-Perillyl Alcohol | Escherichia coli | De novo production via heterologous mevalonate pathway & CymAa/CymAb. | Glucose | 87 mg/L | 5-L Bioreactor | [3] |
Here are some common experimental issues and solutions based on the latest metabolic engineering strategies.
tLS_Ms) in organelles like mitochondria or peroxisomes can inhibit production. Solution: Opt for cytoplasmic expression of tLS_Ms, which has been shown to increase L-limonene titer by 2.78-fold compared to compartmentalized expression [1].AlkL may destabilize the cell; finding an optimal, low expression level is key for biocatalyst stability [2].This protocol summarizes the key methodology from the 2024 study that achieved de novo perillic acid synthesis [1].
1. Strain Engineering
tLS_Ms) in the cytoplasm.ERG20 ( ERG20WW).CYP7176) from Salvia miltiorrhiza and a NADPH cytochrome P450 reductase gene (CPR) from Arabidopsis thaliana.2. Culture Conditions
The following diagrams, created with Graphviz, illustrate the core metabolic pathway and engineering strategy.
This diagram shows the de novo biosynthesis pathway for perillic acid from glucose in an engineered C. tropicalis strain. Key metabolic engineering interventions are highlighted in blue, which enhance the flux through the pathway. The MVA pathway converts glucose to the universal terpenoid precursor GPP. The heterologous enzyme tLS_Ms then cyclizes GPP to L-limonene. Finally, a heterologous P450 system (CYP7176/CPR) oxidizes L-limonene to perillic acid [1].
This workflow outlines the key steps for constructing a high-yielding C. tropicalis strain for perillic acid production. The process begins with a base strain, followed by systematic engineering to first enhance the precursor supply, then install the specific oxidation capability, and finally scale up production in a controlled bioreactor environment [1].
The table below summarizes the key fermentation conditions and results from a 2024 study on the de novo synthesis of perillic acid in an engineered strain of Candida tropicalis [1] [2].
| Parameter | Specification |
|---|---|
| Production Host | Engineered Candida tropicalis (Strain: GJR-EW-tLS-04C) [1] [2] |
| Key Genetic Modifications | Cytoplasmic expression of a truncated limonene synthase (tLS_Ms); overexpression of mutant gene ERG20WW; heterologous expression of CYP7176 (cytochrome P450) and CPR (NADPH cytochrome P450 reductase) genes [1] [2] |
| Bioreactor Scale | 5-L fermenter [1] [2] |
| Final Product Titer | 106.69 mg/L of Perillic Acid [1] [2] |
| Culture Temperature | 30°C [1] [2] |
| pH Control | Maintained at 5.5 using NH₃∙H₂O [1] [2] |
| Aeration | 2 vvm (volume of air per volume of liquid per minute) [1] [2] |
| Agitation Speed | 600 rpm (0–36 h), then 800 rpm (36–156 h) [1] [2] |
| Carbon Source & Feeding | Glucose concentration maintained at ~5 g/L [1] [2] |
| Fermentation Duration | 156 hours (6.5 days) [1] [2] |
The following diagram outlines the overall metabolic engineering and fermentation workflow based on the study.
Since detailed troubleshooting information specific to perillic acid fermentation is unavailable, the table below outlines common bioreactor issues and general solutions based on standard fermentation practice [3].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Contamination | Improper sterilization; poor aseptic technique [3] | Strictly adhere to sterilization protocols; maintain a clean environment; monitor for unusual growth/color [3]. |
| Temperature Fluctuations | Faulty heating/cooling systems; inadequate insulation [3] | Regularly calibrate and maintain systems; ensure proper fermenter insulation [3]. |
| pH Imbalance | Insufficient buffering; accumulation of acidic/basic byproducts [3] | Use media with sufficient buffering capacity; monitor pH continuously; add buffering agents as needed [3]. |
| Oxygenation Issues | Inadequate aeration/agitation; mechanical failure [3] | Optimize aeration and agitation rates; monitor dissolved oxygen; maintain equipment [3]. |
| Foaming and Overflow | High cell density; excessive agitation; surface-active compounds [3] | Adjust agitation; use antifoaming agents; consider fermenter design with adequate headspace [3]. |
FAQ 1: What are the main challenges in microbial limonene production? Producing limonene in microbial hosts like E. coli presents several interconnected challenges:
FAQ 2: How can I re-engineer E. coli to increase carbon flux toward limonene? A systems biology approach using dynamic modeling and targeted gene manipulations can significantly enhance yield. The table below summarizes key genetic modifications validated to improve limonene production in an engineered E. coli strain (EcoCTs03) expressing the MVA pathway [2].
| Target Enzyme | Gene Modulation | Effect on Limonene Yield | Rationale |
|---|---|---|---|
| Aldehyde/Alcohol Dehydrogenase (ALDH/ADH) | Knockout | 8 to 11-fold increase | Reduces carbon loss to ethanol and acetate synthesis, redirecting flux toward acetyl-CoA. |
| Lactate Dehydrogenase (LDH) | Knockout | 8 to 11-fold increase | Reduces carbon loss to lactate synthesis, making more phosphoenolpyruvate available for the DXP pathway. |
| Hexokinase (HK) | Overexpression | 8 to 11-fold increase | Increases the initial rate of glucose uptake and phosphorylation, boosting the entire glycolytic flux. |
FAQ 3: How can I overcome product inhibition during the bioconversion of limonene to perillic acid? The product of the reaction, perillic acid, can inhibit the biocatalyst. Using in situ product removal (ISPR) is an effective strategy.
FAQ 4: Which host systems are effective for converting limonene to perillic acid? Different microorganisms have been successfully employed, each with advantages.
| Host System | Strain Example | Key Feature / Advantage |
|---|---|---|
| Bacteria | Pseudomonas putida GS1 | Wild-type strain; achieved a productivity of 34 g L⁻¹ day⁻¹ in a continuous biofilm reactor with glycerol feeding [3]. |
| Bacteria | Pseudomonas putida DSM 12264 | Naturally solvent-tolerant; its biotransformation pathway is well-characterized for perillic acid production [4]. |
| Yeast | Yarrowia lipolytica ATCC 18942 | Produced perillic acid as the sole oxidized product (855 mg/L with stepwise limonene addition), simplifying downstream purification [5]. |
Protocol 1: Systems Biology Approach for Enhancing Limonene Yield in E. coli
This protocol is based on a 2024 study that used dynamic modeling to guide strain re-engineering [2].
The workflow for this systems biology approach is summarized in the following diagram:
Protocol 2: Whole-Cell Biocatalysis for Perillyl Alcohol/Perillic Acid Production
This protocol outlines the general steps for converting limonene using engineered whole cells [6].
The core pathway for this bioconversion is shown below:
Here are answers to common questions researchers have when designing and testing perillic acid derivatives.
Q1: What structural features of the perillic scaffold are most critical for cytotoxicity? Research on structurally similar p-menthane derivatives indicates that specific functional groups and stereochemistry significantly influence cytotoxic activity [1].
Q2: What are the primary anticancer mechanisms of perillyl alcohol, and how can they inform research on perillic acid? While your focus is on perillic acid, understanding the well-researched mechanisms of its precursor, perillyl alcohol (POH), provides critical insights for your experimental design. A 2024 scoping review of in vitro studies summarized that POH exerts its anticancer effects by modulating several key pathways [4]. Investigating whether PA derivatives influence these same pathways is a logical starting point.
The diagram below illustrates the core mechanisms of POH, which are valuable targets for PA derivative research.
Q3: What is a standard protocol for initial cytotoxicity screening of new derivatives? The MTT assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity. The protocol below is summarized from a study evaluating p-menthane derivatives [1].
| Step | Parameter | Typical Experimental Details |
|---|---|---|
| 1. Cell Culture | Cell Lines | Use a panel of human tumor cell lines (e.g., HCT-116 (colon), OVCAR-8 (ovarian), SF-295 (brain)) [1]. |
| 2. Compound Exposure | Incubation | Expose cells to a range of concentrations of the PA derivative for a set period, typically 72 hours [1]. |
| 3. Viability Assessment | MTT Assay | Add MTT reagent; viable cells reduce it to purple formazan crystals. Dissolve crystals and measure absorbance [1]. |
| 4. Data Analysis | IC50/GI% | Calculate Growth Inhibition (GI%) or the half-maximal inhibitory concentration (IC50). The American National Cancer Institute criteria can be used for classification [1]. |
The workflow for this screening process is as follows:
Here are some specific issues you might encounter and potential solutions based on general research principles and the available data.
| Challenge | Potential Cause | Suggested Solution |
|---|---|---|
| Consistently high IC50 (low potency) | Inherently low activity of the core structure or specific derivative. | Focus on synthesizing analogues with epoxide groups or explore the aldehyde intermediate, as these have shown higher activity in related compounds [1]. |
| Poor cellular uptake or rapid efflux. | Investigate modifying the lipophilicity of the derivative or using formulation approaches (e.g., nano-encapsulation) to improve bioavailability. | |
| High cytotoxicity in normal cell lines | Lack of selectivity for cancer cells. | This is a core challenge. Explore targeted delivery systems like antibody-drug conjugates (ADCs), which are used to direct potent cytotoxins specifically to cancer cells [5] [6]. |
| Difficulty in synthesizing pure derivatives | Complex chemical pathways and low yields. | Consider biotransformation as an alternative. Some bacteria and yeasts can produce perillic acid from limonene or other monoterpenes with high purity through environmentally friendly processes [2] [3]. |
| Unclear Mechanism of Action | Derivative's cellular targets are unknown. | Conduct pathway analysis based on known POH mechanisms (see diagram above). Use Western blotting to check protein phosphorylation (AKT, ERK) and levels of apoptosis markers (caspases, PARP cleavage) [4]. |
The search results indicate that perillic acid itself is less explored than perillyl alcohol or perillaldehyde [2] [3]. This presents a significant opportunity for your research. Key areas to pioneer include:
This guide addresses the most common synthesis challenges, focusing on the exocyclic methyl group (C-7) of limonene.
| Problem | Root Cause | Solution | Principle |
|---|---|---|---|
| Low Selectivity & Complex Mixtures | Non-selective chemical oxidation at five competing allylic positions in limonene [1]. | Use biocatalysis (whole-cell or enzyme systems) or engineered catalysts for regioselectivity [1] [2]. | Enzymatic and biological systems offer precise region- and stereo-control over harsh chemicals. |
| Isomerization of Reactive Intermediates | Instability of intermediates like perillaldehyde or perillyl alcohol under acidic/basic conditions [1]. | Avoid strong acids/bases. Use mild reaction media (aqueous buffer, neutral pH) and in-situ product removal [2] [3]. | Mild conditions prevent the rearrangement of the delicate p-mentha-1,8-dien-7-yl skeleton. |
| Low Product Yield in Biocatalysis | Substrate (limonene) toxicity to microbial cells, poor substrate uptake, or insufficient cofactor regeneration [4] [5]. | Use two-liquid phase systems with solvents like dioctyl phthalate [5] or in-situ adsorption [6]. Engineer AlkL for improved uptake [5]. | Protects cells, delivers substrate gradually, and continuously removes inhibitory products. |
Q: Why is chemical synthesis of perillic acid particularly challenging?
Q: What are the main advantages of biocatalytic methods over chemical synthesis for perillic acid?
Q: My whole-cell biocatalyst shows low conversion. What process engineering strategies can help?
Here are detailed methodologies for two effective approaches.
This protocol is adapted from an efficient system using engineered E. coli [5].
cymAa hydroxylase and cymAb reductase) from Pseudomonas putida in a suitable vector (e.g., pRSFDuet-1).alkL gene for improved limonene uptake and fdh (formate dehydrogenase) from Candida boidinii for NADH cofactor regeneration [5].This protocol uses a purified enzyme for a direct, clean conversion [3].
The workflow below visualizes the decision-making process and technical strategies for a successful synthesis of perillic acid.
The core challenge in chemical synthesis is the lack of selectivity. The limonene molecule has multiple competing reactive sites, and traditional oxidants tend to attack the internal double bond or the ring, leading to complex mixtures rather than the desired selective oxidation at the exocyclic methyl group (C-7) [1]. This makes purification difficult and overall yields poor.
For a sustainable and efficient production of perillic acid, biotechnological methods are strongly recommended as they offer higher selectivity and better yields [1] [2].
Engineered microorganisms can efficiently convert limonene or even simple sugars directly into perillic acid. The table below summarizes two advanced, high-yield bioprocesses.
| Production Method | Host Organism | Key Feature | Reported Titer | Key Genes / Enzymes Involved |
|---|---|---|---|---|
| De Novo Synthesis [2] | Candida tropicalis | Engineered to produce perillic acid directly from glucose. | 106.69 mg/L (in a 5-L fermenter) | tLS_Ms (limonene synthase), CYP7176 (P450 enzyme), CPR (P450 reductase) |
| Whole-Cell Biocatalysis [3] | Escherichia coli | Converts limonene into perillic acid via perillyl alcohol. | > 1 g/L (scale-dependent) | cymAa & cymAb (p-cymene monooxygenase), alkL (membrane transport) |
The experimental workflow for establishing a microbial cell factory for perillic acid, particularly using Candida tropicalis, involves several key stages of metabolic engineering and bioprocess optimization.
This protocol allows for production from simple sugars, bypassing the need for purified limonene.
tLS_Ms) from Mentha spicata, along with seven endogenous precursor synthesis genes to enhance flux.ERG20WW, to significantly increase the final limonene titer.CYP7176 from Salvia miltiorrhiza and a NADPH cytochrome P450 reductase gene CPR from Arabidopsis thaliana to oxidize limonene to perillic acid.Q1: Are there any chemical synthesis methods that are more economical? Yes, the most economical chemical process described in the literature does not start from limonene but uses (-)-β-pinene epoxide as the starting material, which ends up with (-)-perillic acid [1].
Q2: How can I further improve the titer in a bioreactor? Implement In Situ Product Recovery (ISPR). This technique continuously removes the product from the fermentation broth, reducing end-product inhibition and potentially increasing the effective titer. Adsorptive ISPR using anion-exchange resins has been successfully demonstrated for carboxylic acids like perillic acid [4].
Q3: My yields are low in a whole-cell system. What could be wrong? Consider the following:
Q4: Besides anticancer activity, what other bioactivities does perillic acid have? Perillic acid has documented antimicrobial properties, showing activity against Gram-positive bacteria, yeasts, and fungi. It is also the subject of patents for use in preservative and cosmetic compositions [5]. Altered levels of perillic acid have also been investigated as a potential biomarker in conditions like schizophrenia [6].
Here are common challenges and solutions when using anion exchange resins for organic acid recovery, synthesized from research on similar processes.
| Problem Area | Specific Issue & Symptoms | Probable Cause | Recommended Solution |
|---|---|---|---|
| Low Recovery Yield | Low acid concentration in final eluate; poor overall recovery. | Competition with inorganic anions (SO₄²⁻, Cl⁻, HCO₃⁻) or NOM for exchange sites [1]. | Pretreat feed solution to remove competing ions (e.g., demineralization) [2] [3]. |
| Acid does not fully elute from the resin. | Weak acid elution; potential formation of stable complexes with resin functional groups. | Optimize elution protocol: use a stronger acid (e.g., H₂SO₄), increase concentration, or use a multi-step gradient elution [2] [4]. | |
| Poor Product Purity | Recovered acid is contaminated with other anions/organics. | Co-adsorption of other charged species; insufficient resin selectivity. | Implement a selective elution strategy with a step gradient to separate the target acid from other compounds [2] [5]. |
| Reduced Resin Capacity | Shortened run times; frequent need for regeneration. | Organic Fouling: NOM (e.g., humic/fulvic acids) irreversibly adsorbs, blocking sites [3]. | Implement robust pretreatment (e.g., activated carbon filtration) to remove NOM [3]. |
| Incomplete regeneration leaving sites occupied. | Ensure optimal regenerant (e.g., NaCl) concentration, flow rate, and volume [6] [7]. | ||
| Process Inefficiency | Broad or early analyte breakthrough in a column. | Overloaded column; flow rate too high. | Optimize Empty Bed Contact Time (EBCT); consider a lead-lag column configuration for better efficiency [1]. |
Q1: What are the key factors to optimize in an anion exchange process for perillic acid? The critical factors are pH, resin selection, and competing anions.
Q2: How can I design an effective elution strategy? A step-wise elution with a strong acid like sulfuric acid (H₂SO₄) is often effective. The general workflow for developing and optimizing the entire anion exchange process, from preparation to regeneration, can be visualized as follows:
Q3: My resin capacity has dropped significantly. What should I do? This is likely organic fouling, where natural organic matter (NOM) from your feedstock irreversibly adsorbs to the resin, blocking sites and converting them from strong-base to weak-base or non-active sites [3].
Q4: Can I integrate the recovery process directly with the fermentation? Yes, this is called In Situ Product Recovery (ISPR). Adsorptive ISPR using an anion-exchange resin column integrated with a bioreactor has been successfully demonstrated for other diacids like β-ketoadipic acid. This technique continuously removes the acid from the fermentation broth, alleviating end-product inhibition and significantly improving the effective titer and production rate [9].
The following is a generalized, adaptable protocol based on the recovery of acetic acid and other organic compounds, which can serve as a template for developing your own perillic acid method [2] [5].
1. Resin Preparation:
2. Feed Solution Preparation:
3. Batch Adsorption (for initial screening):
4. Fixed-Bed Column Operation (for scale-up):
5. Washing and Elution:
6. Resin Regeneration:
Here are answers to common challenges encountered during perillic acid bioproduction scale-up.
FAQ 1: My process productivity drops significantly after a certain product concentration is reached. What is the cause and solution?
FAQ 2: The limonene substrate is toxic to my microbial host and evaporates easily. How can I manage this?
FAQ 3: I am getting low overall yields of perillic acid. How can I improve this?
The table below summarizes key quantitative data from various studies for easy comparison and benchmarking.
| Microorganism | Process Scale & Type | Key Challenge Addressed | Reported Output / Performance | Citation |
|---|---|---|---|---|
| Pseudomonas putida DSM 12264 | Fed-batch bioreactor with anion-exchange ISPR | Product inhibition | Final product concentration >64 mM (without ISPR); dramatically increased with ISPR [1] | |
| Yarrowia lipolytica ATCC 18942 | 2-L Bioreactor, top aeration | Substrate volatility & toxicity | 839.6 mg/L from pure limonene; 806.4 mg/L from orange oil [3] | |
| Engineered Candida tropicalis | 5-L Fermenter, de novo synthesis | Low yield from sugars | Perillic acid titer of 106.69 mg/L [4] | |
| Engineered Pseudomonas putida | Fed-batch with adsorptive ISPR | Product inhibition (for β-ketoadipic acid) | Effective titer improved from 65.8 g/L to 92.0 g/L [2] |
The following diagram illustrates a robust, integrated workflow for developing and scaling a perillic acid bioproduction process, incorporating solutions to the key challenges.
When moving your process from the lab to a larger scale, keep these overarching principles in mind:
The table below summarizes key experimental data from studies that directly or indirectly compare the cytotoxic effects of perillic acid derivatives and 5-FU.
| Compound / Agent | Cancer Cell Line / Model | Cytotoxicity (IC₅₀) | Experimental Model | Citation |
|---|---|---|---|---|
| (S)-Perillic Acid Derivative (Compound 5) | Human Glioblastoma (U251) | ( 3.10 \pm 0.12 \mu g/mL ) | In vitro (Cell line) | [1] [2] |
| Human Hepatocellular Carcinoma (HepG2) | ( 1.49 \pm 0.43 \mu g/mL ) | In vitro (Cell line) | [1] [2] | |
| Mouse Hepatoma (H22) | Significant tumor growth inhibition | In vivo (Mouse model) | [1] [2] | |
| 5-Fluorouracil (5-FU) | Various Colorectal Cancer Cell Lines (HCT-116, SW620, HT-29) | Data used for sensitivity phenotyping | In vitro (Cell line) | [3] |
| Mouse Hepatoma (H22) | Used as a positive control for comparison | In vivo (Mouse model) | [1] [2] |
Understanding the methodologies is crucial for evaluating the data.
For Perillic Acid Derivative (Compound 5) [1] [2]:
For 5-Fluorouracil (5-FU) [3] [4]:
The two classes of compounds exert their cytotoxic effects through distinct pathways.
The comparative data suggests distinct profiles for each compound class:
Future research should include direct, side-by-side comparisons in a wider panel of cancer types, more comprehensive in vivo toxicological studies, and further exploration of the precise molecular targets of the most promising perillic acid derivatives.
The following table presents the half-maximal inhibitory concentration (IC50) values for two novel N-arylamide derivatives of (S)-perillic acid, demonstrating their potency against liver and brain cancer cell lines [1] [2].
| Compound | Description | IC50 (HepG2) | IC50 (U251) |
|---|---|---|---|
| Compound 4 | Novel N-arylamide derivative of (S)-perillic acid | Reported as active, specific value not provided | Reported as active, specific value not provided |
| Compound 5 | Novel N-arylamide derivative of (S)-perillic acid | 1.49 ± 0.43 μg mL⁻¹ [1] | 3.10 ± 0.12 μg mL⁻¹ [1] |
The experimental data was generated using standardized protocols to ensure reliability and comparability [1].
Understanding how these compounds work provides deeper insight into their therapeutic potential.
The diagram below illustrates the core experimental workflow used to generate the cytotoxicity data for these compounds.
To build upon this data, you may find the following steps helpful:
| Compound | Target Enzymes | Inhibitory Activity | Proposed Mechanism | Experimental Model |
|---|---|---|---|---|
| Perillic Acid (PA) | Protein Farnesyltransferase (PFT), Protein Geranylgeranyl Transferase (PGGT) | Weak inhibitor [1] | Not specified in studies; overall activity may be due to downstream metabolites [1] [2] | In vitro enzyme assays [1] |
| Perillic Acid Methyl Ester | Protein Farnesyltransferase (PFT), Protein Geranylgeranyl Transferase (PGGT) | Potent inhibitor [1] | Competitive inhibition with respect to the substrate farnesyl pyrophosphate [1] | In vitro enzyme assays [1] |
The key evidence comes from a 1995 study that directly tested the ability of limonene-derived metabolites to inhibit prenylation enzymes in vitro [1].
This foundational research suggests that perillic acid itself may function as a prodrug, requiring metabolic conversion to more active compounds like perillic acid methyl ester to exert significant prenylation inhibition [1] [2].
The following diagram illustrates the metabolic relationship and the core experimental workflow used to validate the prenylation inhibition mechanism, based on the cited studies.
When evaluating perillic acid's mechanism of action:
Irritant